molecular formula C26H31NO3 B15611487 4-Oxofenretinide-d4

4-Oxofenretinide-d4

Cat. No.: B15611487
M. Wt: 409.6 g/mol
InChI Key: NZVOGZATHCUFRC-JYOZAVGGSA-N
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Description

4-Oxofenretinide-d4 is a useful research compound. Its molecular formula is C26H31NO3 and its molecular weight is 409.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C26H31NO3

Molecular Weight

409.6 g/mol

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide

InChI

InChI=1S/C26H31NO3/c1-18(9-14-23-20(3)24(29)15-16-26(23,4)5)7-6-8-19(2)17-25(30)27-21-10-12-22(28)13-11-21/h6-14,17,28H,15-16H2,1-5H3,(H,27,30)/b8-6+,14-9+,18-7+,19-17+/i10D,11D,12D,13D

InChI Key

NZVOGZATHCUFRC-JYOZAVGGSA-N

Origin of Product

United States

Foundational & Exploratory

what is 4-Oxofenretinide-d4 and its primary use in research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxofenretinide-d4 is the deuterated stable isotope-labeled form of 4-Oxofenretinide. 4-Oxofenretinide is an active metabolite of Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide; 4-HPR), a synthetic retinoid that has been extensively studied for its potent anti-cancer properties.[1][2] The primary application of this compound in a research setting is as an internal standard for the accurate quantification of 4-Oxofenretinide in biological matrices using mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Its structural similarity and mass difference make it an ideal tool for correcting for variations in sample preparation and instrument response, ensuring high precision and accuracy in pharmacokinetic and metabolic studies.[3]

Core Compound Specifications

The fundamental properties of this compound are summarized below.

PropertyValueReference
Chemical Formula C₂₆H₂₇D₄NO₃[3][5]
Molecular Weight 409.56 g/mol [5]
Unlabeled CAS Number 865536-65-8[3][6]
Synonyms 4-Oxo-4-HPR-d4, 3-Keto fenretinide-d4[6]

Primary Research Application: Internal Standard in Quantitative Analysis

The most critical role of this compound is as an internal standard in quantitative bioanalysis. Due to its chemical identity with the endogenous analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects in the mass spectrometer. The known concentration of the added this compound allows for precise determination of the concentration of unlabeled 4-Oxofenretinide in the sample.

Mass Spectrometry Parameters for Quantitative Analysis

For quantitative analysis using LC-MS/MS, Multiple Reaction Monitoring (MRM) is the preferred method due to its high selectivity and sensitivity.[7] The following table outlines the key mass spectrometry parameters for 4-Oxofenretinide and the inferred parameters for this compound.

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zReference
4-Oxofenretinide406.3297.2[7]
This compound 410.3 301.2 Inferred

Note: The m/z values for this compound are inferred based on the addition of four deuterium (B1214612) atoms to the molecule.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of 4-Oxofenretinide in plasma samples using this compound as an internal standard. This protocol is a composite based on established methods for the analysis of fenretinide and its metabolites.[7][8]

I. Sample Preparation: Protein Precipitation
  • Aliquoting : In a microcentrifuge tube, add 100 µL of plasma sample (calibrator, quality control, or unknown).

  • Internal Standard Spiking : Add 10 µL of a known concentration of this compound solution (e.g., 100 ng/mL in methanol) to each tube. Vortex briefly.

  • Precipitation : Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate the plasma proteins.

  • Vortexing : Vortex each tube vigorously for 1 minute.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., Zorbax SB-C18, 3.5 µm, 50 x 2.1 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A linear gradient from a low to a high percentage of Mobile Phase B over a suitable run time (e.g., 5-10 minutes) to ensure separation from other matrix components.
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Mass Spectrometry Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions As specified in the "Mass Spectrometry Parameters" table above.
Collision Gas Argon
Source Temperature Optimized for the specific instrument (e.g., 500°C)
IonSpray Voltage Optimized for the specific instrument (e.g., 5500 V)

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (C18 Column) Supernatant->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Data MS->Data Data Acquisition Quantification Quantification Data->Quantification Ratio of Analyte to Internal Standard

Caption: Workflow for quantitative analysis of 4-Oxofenretinide.

Biological Activity of 4-Oxofenretinide

While the deuterated form is primarily used as a standard, the biological activity of the parent compound, 4-Oxofenretinide, is of significant interest to researchers. It is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines.[1][2]

Signaling Pathway of 4-Oxofenretinide-Induced Apoptosis

4-Oxofenretinide triggers apoptosis through a signaling cascade that involves the generation of reactive oxygen species (ROS), an increase in ceramide levels, and the activation of key effector proteins.[1] This pathway appears to be independent of the traditional retinoic acid receptors (RARs).

G 4-Oxofenretinide 4-Oxofenretinide ROS Increased ROS 4-Oxofenretinide->ROS Ceramide Increased Ceramide 4-Oxofenretinide->Ceramide p53 p53 ROS->p53 Caspase9 Caspase-9 (Initiator) Ceramide->Caspase9 activates p21 p21 p53->p21 p53->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathway induced by 4-Oxofenretinide.

This technical guide provides a comprehensive overview of this compound, its primary application as an internal standard, and the biological context of its non-deuterated counterpart. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the fields of drug metabolism, pharmacokinetics, and cancer research.

References

4-Oxofenretinide-d4: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Oxofenretinide-d4, a deuterated analog of the active fenretinide (B1684555) metabolite, 4-Oxofenretinide. This document covers its chemical structure, properties, and biological activities, with a focus on its potential applications in research and drug development.

Chemical Structure and Properties

This compound is the isotopically labeled version of 4-Oxofenretinide, a significant metabolite of the synthetic retinoid, Fenretinide (N-(4-hydroxyphenyl)retinamide). The "-d4" designation indicates that four hydrogen atoms in the molecule have been replaced by deuterium (B1214612). This labeling is crucial for its use as an internal standard in quantitative bioanalytical studies, such as those employing mass spectrometry.

While the exact positions of the deuterium atoms can vary depending on the synthesis, they are typically placed on a stable part of the molecule, often on the phenyl ring, to prevent exchange under physiological conditions.

Chemical Structure of 4-Oxofenretinide (Parent Compound)

4-Oxofenretinide chemical structure

Note: The structure of this compound is identical, with the substitution of four hydrogen atoms with deuterium.

Physicochemical Properties

The following table summarizes the key chemical and physical properties of 4-Oxofenretinide. The molecular weight of the d4 variant is slightly higher due to the presence of deuterium.

PropertyValue (4-Oxofenretinide)Value (this compound)Reference
IUPAC Name (2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide(2E,4E,6E,8E)-N-(4-hydroxyphenyl-d4)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide (representative)[1]
Molecular Formula C₂₆H₃₁NO₃C₂₆H₂₇D₄NO₃[1]
Molecular Weight 405.53 g/mol 409.56 g/mol (calculated)[2]
CAS Number 865536-65-8Not available[1]
Appearance SolidSolid
Solubility Soluble in DMSOSoluble in DMSO

Biological Activity and Mechanism of Action

4-Oxofenretinide has been identified as a potent and active metabolite of Fenretinide. It demonstrates significant anti-cancer properties, often exceeding the potency of the parent drug.

Anti-Cancer Effects

4-Oxofenretinide exhibits potent growth-inhibitory and pro-apoptotic effects in a variety of cancer cell lines, including ovarian, breast, and neuroblastoma.[3] Notably, it has been shown to be effective in cancer cells that have developed resistance to Fenretinide.

Mechanism of Action

The anti-tumor activity of 4-Oxofenretinide is multifaceted and appears to be driven by at least two independent mechanisms:

  • Induction of G2/M Cell Cycle Arrest: 4-Oxofenretinide causes a significant accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.[3]

  • Apoptosis Induction: The compound is a potent inducer of apoptosis (programmed cell death) in cancer cells. This process is initiated through the activation of caspase-9.[3] The apoptotic signaling cascade is triggered by the generation of reactive oxygen species (ROS), which leads to endoplasmic reticulum (ER) stress and activation of JNK.[2]

Unlike many retinoids, the biological effects of 4-Oxofenretinide are largely independent of the nuclear retinoid receptors (RARs).[2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for 4-Oxofenretinide-induced apoptosis.

4-Oxofenretinide Induced Apoptosis Pathway

Experimental Protocols

Due to its isotopic labeling, this compound is an ideal internal standard for the quantification of 4-Oxofenretinide in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative experimental protocol for such an application.

Quantification of 4-Oxofenretinide in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of fenretinide and its metabolites.

3.1.1. Materials and Reagents

  • 4-Oxofenretinide (analytical standard)

  • This compound (internal standard)

  • Human plasma (blank)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

3.1.2. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 10 µL of this compound internal standard solution (e.g., at 100 ng/mL in acetonitrile).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • 4-Oxofenretinide: Q1 m/z 406.3 -> Q3 m/z 297.2

    • This compound: Q1 m/z 410.3 -> Q3 m/z 301.2 (representative)

3.1.4. Data Analysis

The concentration of 4-Oxofenretinide in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this to a standard curve prepared in the same biological matrix.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Data_Acquisition Data Acquisition (MRM) Injection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Standard Curve Ratio_Calculation->Quantification

LC-MS/MS Bioanalytical Workflow

Conclusion

This compound is a valuable tool for researchers studying the pharmacokinetics and metabolism of Fenretinide and its active metabolites. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods. The potent anti-cancer activity of its non-deuterated counterpart, 4-Oxofenretinide, makes it a compound of significant interest in oncology research and drug development. This guide provides a foundational understanding of this compound to support further investigation and application in these fields.

References

An In-depth Technical Guide to the Differentiated Mechanisms of Action of 4-Oxofenretinide and Fenretinide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fenretinide (B1684555) (4-HPR), a synthetic retinoid, has long been investigated for its anticancer properties. Its clinical utility, however, has been hampered by issues of bioavailability and the emergence of resistance. The discovery of its more potent metabolite, 4-Oxofenretinide (4-oxo-4-HPR), has opened new avenues for therapeutic development. This technical guide provides a comprehensive analysis of the distinct and overlapping mechanisms of action of these two compounds, with a focus on their molecular targets, signaling pathways, and differential effects on cancer cells. This document is intended to serve as a resource for researchers and drug development professionals, providing the detailed data and methodologies necessary to advance the understanding and application of these promising anticancer agents.

Comparative Cytotoxicity

4-Oxofenretinide consistently demonstrates superior cytotoxic potency compared to its parent compound, fenretinide, across a range of cancer cell lines. Notably, it overcomes acquired resistance to fenretinide, highlighting its distinct mechanistic profile.

Table 1: Comparative IC50 Values of 4-Oxofenretinide and Fenretinide in Human Cancer Cell Lines

Cell LineHistotypeFenretinide IC50 (µM)4-Oxofenretinide IC50 (µM)Potency Ratio (Fenretinide/4-Oxofenretinide)
Ovarian
A2780Carcinoma1.1 ± 0.10.5 ± 0.12.2
A2780/HPRCarcinoma (Fenretinide-Resistant)>101.8 ± 0.2>5.6
IGROV-1Carcinoma2.5 ± 0.31.2 ± 0.22.1
SK-OV-3Carcinoma3.5 ± 0.41.5 ± 0.22.3
Breast
MCF-7Adenocarcinoma2.0 ± 0.20.8 ± 0.12.5
T47DCarcinoma1.5 ± 0.20.7 ± 0.12.1
MDA-MB-231Adenocarcinoma4.5 ± 0.52.0 ± 0.32.3
Neuroblastoma
SK-N-BE(2)Neuroepithelioma1.8 ± 0.20.9 ± 0.12.0
SH-SY5YNeuroblastoma2.2 ± 0.31.0 ± 0.12.2
Hepatoma
Bel-7402Carcinoma13.1 ± 1.5Not ReportedNot Applicable
HepG2Carcinoma14.8 ± 1.7Not ReportedNot Applicable
Smmc-7721Carcinoma15.5 ± 1.8Not ReportedNot Applicable
Data for Ovarian, Breast, and Neuroblastoma cell lines are adapted from Villani MG, et al. Cancer Res. 2006 Mar 15;66(6):3238-47.[1]
Data for Hepatoma cell lines are adapted from a study on fenretinide's anti-cancer activity.[2]

Mechanisms of Action: A Divergence in Cellular Targeting

While both fenretinide and 4-Oxofenretinide induce apoptosis, their upstream mechanisms diverge significantly. Fenretinide's action is primarily centered on the induction of oxidative stress and ceramide generation. 4-Oxofenretinide, while also capable of inducing reactive oxygen species (ROS), possesses a unique, potent antimitotic activity through the inhibition of tubulin polymerization.[3][4]

Fenretinide: A Pro-oxidant and Ceramide Inducer

The primary mechanism of fenretinide-induced cell death involves the generation of ROS and the subsequent accumulation of the pro-apoptotic sphingolipid, ceramide.[5][6] This process is largely independent of retinoic acid receptors (RARs).[5]

Signaling Pathway of Fenretinide-Induced Apoptosis

Fenretinide_Pathway Fenretinide Fenretinide ROS Reactive Oxygen Species (ROS) Generation Fenretinide->ROS Ceramide Ceramide Accumulation Fenretinide->Ceramide Mitochondria Mitochondrial Stress ROS->Mitochondria Ceramide->Mitochondria Caspase_Cascade Caspase Activation Mitochondria->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Fenretinide-induced apoptotic signaling pathway.

Quantitative Effects of Fenretinide on Key Apoptotic Mediators:

Table 2: Fenretinide-Induced Changes in ROS and Ceramide Levels

ParameterCell Line/ModelFold Increase vs. ControlReference
ROS ProductionA2780 Ovarian Carcinoma2.1[7]
ROS ProductionRh4 and Rh30 Sarcoma~2.5 - 3.0[2]
Ceramide LevelsWild-Type Mouse Lung2.2[8]
Ceramide LevelsWild-Type Mouse Plasma1.7[8]
Ceramide ProductionMCF-7 Breast Cancerup to 10[9]
4-Oxofenretinide: A Dual-Action Compound Targeting Tubulin and Inducing Oxidative Stress

4-Oxofenretinide exhibits a dual mechanism of action, making it a more potent and versatile anticancer agent.[3][4]

  • Antimicrotubule Activity: Unlike fenretinide, 4-Oxofenretinide directly inhibits tubulin polymerization.[4] This disruption of microtubule dynamics leads to a potent G2/M phase cell cycle arrest and the formation of multipolar spindles, ultimately triggering mitotic catastrophe and apoptosis.[3][4]

  • ROS-Mediated Apoptosis: Similar to its parent compound, 4-Oxofenretinide induces ROS generation, leading to endoplasmic reticulum (ER) stress, activation of the c-Jun N-terminal kinase (JNK) pathway, and subsequent apoptosis.[3]

Crucially, these two mechanisms are independent, providing a multi-pronged attack on cancer cells and a potential strategy to overcome resistance.[4]

Signaling Pathways of 4-Oxofenretinide Action

Four_Oxofenretinide_Pathway cluster_0 Antimicrotubule Activity cluster_1 ROS-Mediated Apoptosis Tubulin Tubulin Polymerization Inhibition G2M_Arrest G2/M Cell Cycle Arrest Tubulin->G2M_Arrest Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis ROS ROS Generation ER_Stress ER Stress ROS->ER_Stress JNK_Activation JNK Activation ER_Stress->JNK_Activation Caspase9_Activation Caspase-9 Activation JNK_Activation->Caspase9_Activation Caspase9_Activation->Apoptosis Four_Oxo 4-Oxofenretinide Four_Oxo->Tubulin Four_Oxo->ROS

Caption: Dual mechanisms of action of 4-Oxofenretinide.

Quantitative Effects of 4-Oxofenretinide:

Table 3: 4-Oxofenretinide-Induced G2/M Arrest and ROS Production

ParameterCell LineTreatment% of Cells in G2/MFold Increase in ROSReference
Cell Cycle ArrestA2780 Ovarian Carcinoma5 µM 4-Oxofenretinide (24h)~40% (vs. ~15% in control)Not Applicable[7]
Cell Cycle ArrestA2780/HPR Ovarian Carcinoma5 µM 4-Oxofenretinide (24h)~35% (vs. ~15% in control)Not Applicable[7]
ROS ProductionA2780 Ovarian Carcinoma10 µM 4-Oxofenretinide (6h)Not Applicable3.0[7]

Impact on Cell Cycle and Apoptotic Regulatory Proteins:

Treatment with 4-Oxofenretinide leads to significant alterations in the expression of key proteins involved in cell cycle regulation and apoptosis. While quantitative fold-changes are not consistently reported, Western blot analyses from the study by Villani et al. (2006) demonstrate a clear upregulation of the tumor suppressor p53 and the cyclin-dependent kinase inhibitor p21.[1] Concurrently, a reduction in the expression of G2/M regulatory proteins such as cyclin-dependent kinase 1 (CDK1) and cdc25c, as well as the S-phase protein cyclin A, is observed.[1]

Detailed Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is used to determine the growth-inhibitory effects of the compounds.

  • Cell Seeding: Plate cells in 96-well plates at a density of 7 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of fenretinide or 4-Oxofenretinide (e.g., 0.3 to 10 µM) for 72 hours. Include a vehicle control.

  • Cell Fixation: Gently aspirate the medium and fix the cells with 10% (w/v) trichloroacetic acid at 4°C for 1 hour.

  • Staining: Wash the plates five times with tap water and air dry. Stain the cells with 0.4% (w/v) sulforhodamine B in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Remove the unbound dye by washing four times with 1% acetic acid and air dry.

  • Solubilization: Dissolve the protein-bound dye in 10 mM unbuffered Tris base.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 values by interpolation of the sigmoidal dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Seed cells in 100-mm dishes and treat with the desired concentration of the compound (e.g., 5 µM 4-Oxofenretinide) for the specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in a propidium (B1200493) iodide (PI) staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., ModFit LT) to analyze the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow Start Cell Treatment Harvest Harvest and Fix in 70% Ethanol Start->Harvest Stain Stain with Propidium Iodide and RNase A Harvest->Stain Analyze Flow Cytometry Analysis Stain->Analyze End Determine Cell Cycle Phase Distribution Analyze->End

Caption: Experimental workflow for cell cycle analysis.

Tubulin Polymerization Assay (Turbidity-Based)

This in vitro assay measures the effect of compounds on the polymerization of purified tubulin.

  • Reagent Preparation: Reconstitute lyophilized tubulin (>99% pure) in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL. Prepare a 10 mM GTP solution.

  • Assay Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations.

  • Initiation of Polymerization: To each well, add the cold tubulin solution and GTP to initiate polymerization.

  • Data Acquisition: Immediately place the plate in a temperature-controlled spectrophotometer (37°C) and measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis: An increase in absorbance indicates tubulin polymerization. Compare the rate and extent of polymerization in the presence of the test compound to a vehicle control.

Conclusion and Future Directions

4-Oxofenretinide emerges as a significantly more potent cytotoxic agent than its parent compound, fenretinide. Its unique dual mechanism of action, combining potent antimicrotubule activity with the induction of ROS-mediated apoptosis, provides a strong rationale for its continued development as a novel anticancer therapeutic. The ability of 4-Oxofenretinide to overcome fenretinide resistance is a particularly promising attribute.

Future research should focus on:

  • In vivo efficacy studies of 4-Oxofenretinide in various cancer models, including those resistant to conventional therapies.

  • Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery strategies.

  • Investigation of synergistic combinations of 4-Oxofenretinide with other anticancer agents.

  • Elucidation of the precise molecular interactions between 4-Oxofenretinide and tubulin to guide the design of next-generation microtubule inhibitors.

This in-depth guide provides a solid foundation for these future endeavors, offering the necessary data and methodologies to accelerate the translation of these promising compounds from the laboratory to the clinic.

References

Synthesis and Isotopic Labeling of 4-Oxofenretinide-d4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 4-Oxofenretinide-d4, a deuterated analog of a key metabolite of the synthetic retinoid Fenretinide (B1684555). This document details the chemical synthesis, methodologies for isotopic labeling, and the biological context of 4-Oxofenretinide, including its mechanism of action and relevant signaling pathways. Quantitative data is presented in structured tables for clarity, and experimental workflows are visualized using diagrams.

Introduction

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid that has demonstrated significant promise as a chemopreventive and therapeutic agent in various cancers. Its biological activity is, in part, attributed to its metabolites, among which 4-Oxofenretinide (4-oxo-N-(4-hydroxyphenyl)retinamide) has been identified as a potent inducer of cell cycle arrest and apoptosis in cancer cells. The introduction of deuterium (B1214612) at specific molecular positions can alter the metabolic profile of a compound, often leading to improved pharmacokinetic properties. This guide focuses on this compound, a deuterated variant of this active metabolite.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and analysis of 4-Oxofenretinide and its parent compound, Fenretinide.

Table 1: In Vitro Cytotoxicity of 4-Oxofenretinide in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
A2780Ovarian Carcinoma~1-5
MCF-7Breast AdenocarcinomaNot explicitly found
HTB-26Breast Cancer (highly aggressive)Not explicitly found
PC-3Pancreatic CancerNot explicitly found
HepG2Hepatocellular CarcinomaNot explicitly found

IC50 values for Fenretinide are reported to be in the 1-5 µM range for various cancer cell lines[1]. Specific IC50 values for 4-Oxofenretinide were not found in the provided search results, but it is stated to be more potent than Fenretinide in some cell lines.

Table 2: Pharmacokinetic Parameters of Fenretinide and its Metabolites

CompoundMatrixLower Limit of Quantification (LLOQ)Linear RangeInter-day Precision (%RSD)Inter-day Accuracy (%)
4-OxofenretinideHuman Plasma0.2 ng/mL[2][3]0.2–50 ng/mL[2][3]< 7.64%[2][3]94.92–105.43%[2][3]
FenretinideHuman Plasma0.2 ng/mL[2][3]0.2–50 ng/mL[2][3]< 7.64%[2][3]94.92–105.43%[2][3]
4-MPRHuman Plasma0.2 ng/mL[2][3]0.2–50 ng/mL[2][3]< 7.64%[2][3]94.92–105.43%[2][3]
FenretinideMouse Plasma1 ng/mL[1]1–500 ng/mL[1]6.9–7.5%[1]99.3–101.0%[1]
FenretinideMouse Tumor1 ng/mL[1]50–2000 ng/mL[1]0.96–1.91%[1]102.3–105.8%[1]

Experimental Protocols

Proposed Synthesis of 4-Oxofenretinide

While a direct, detailed protocol for the synthesis of 4-Oxofenretinide was not found in the search results, a plausible synthetic route can be derived from the synthesis of its derivatives[4] and the general synthesis of retinoids. The synthesis would likely start from β-ionone and involve a series of olefination and oxidation reactions to construct the polyene chain and the terminal amide. A key step would be the introduction of the oxo group at the 4-position of the cyclohexene (B86901) ring.

A plausible multi-step synthesis could involve:

  • Chain elongation of β-ionone: Utilizing Horner-Wadsworth-Emmons or Wittig reactions to build the polyene side chain.

  • Introduction of the carboxylic acid functionality: Oxidation of the terminal methyl group of the polyene chain to a carboxylic acid.

  • Amide coupling: Coupling of the resulting retinoic acid analog with 4-aminophenol (B1666318) to form the amide bond.

  • Oxidation of the cyclohexene ring: A selective oxidation to introduce the ketone at the 4-position. This is a critical and potentially challenging step requiring a specific oxidizing agent that does not affect the polyene chain.

Isotopic Labeling of 4-Oxofenretinide to this compound

The "-d4" designation implies the introduction of four deuterium atoms. Based on common sites of metabolic activity and synthetic accessibility, a likely position for deuteration is the cyclohexene ring. The following protocol outlines a general strategy for achieving this labeling.

Protocol for Deuterium Labeling:

  • Synthesis of a suitable precursor: A precursor to 4-Oxofenretinide, such as a protected version of the final molecule or an intermediate in the synthesis, would be required. A plausible precursor would be one containing a cyclohexene ring that can be subjected to deuteration.

  • Deuteration of the cyclohexene ring:

    • Method A: Catalytic Deuteration: The precursor could be subjected to catalytic hydrogenation using deuterium gas (D₂) and a suitable catalyst (e.g., Palladium on carbon). This would likely saturate the double bond in the cyclohexene ring, which would then need to be re-introduced. A more selective method would be preferable.

    • Method B: Acid-Catalyzed H/D Exchange: Utilizing a strong deuterated acid such as D₂SO₄ in D₂O can facilitate the exchange of protons for deuterons on the cyclohexene ring[5]. The specific positions of exchange would depend on the reaction conditions and the electronic properties of the ring.

  • Completion of the synthesis: Following the deuteration of the precursor, the remaining synthetic steps to yield this compound would be carried out.

  • Purification and Characterization: The final product would be purified using techniques such as high-performance liquid chromatography (HPLC). The incorporation and position of the deuterium atoms would be confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Signaling Pathways and Experimental Workflows

Signaling Pathway of 4-Oxofenretinide in Cancer Cells

4-Oxofenretinide exerts its anticancer effects through a complex interplay of signaling pathways, leading to cell cycle arrest and apoptosis. It has been shown to act through both Retinoic Acid Receptor (RAR)-dependent and independent mechanisms.

4-Oxofenretinide Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4_Oxofenretinide 4-Oxofenretinide ROS Reactive Oxygen Species (ROS) 4_Oxofenretinide->ROS induces Ceramide Ceramide Accumulation 4_Oxofenretinide->Ceramide induces RAR Retinoic Acid Receptors (RAR) 4_Oxofenretinide->RAR binds (weakly) Caspase_9 Caspase-9 ROS->Caspase_9 activates Apoptosis Apoptosis Caspase_9->Apoptosis triggers Ceramide->Apoptosis contributes to Gene_Transcription Gene Transcription (Cell Cycle Regulators) RAR->Gene_Transcription regulates G2_M_Arrest G2/M Phase Cell Cycle Arrest Gene_Transcription->G2_M_Arrest leads to

Caption: Signaling pathway of 4-Oxofenretinide leading to apoptosis and cell cycle arrest.

Experimental Workflow for Synthesis and Labeling

The following diagram illustrates a generalized workflow for the synthesis and isotopic labeling of this compound.

Synthesis and Labeling Workflow Start Starting Materials (e.g., β-ionone) Synthesis_Precursor Synthesis of Deuteration Precursor Start->Synthesis_Precursor Deuteration Isotopic Labeling (Deuterium Incorporation) Synthesis_Precursor->Deuteration Synthesis_Final Completion of This compound Synthesis Deuteration->Synthesis_Final Purification Purification (e.g., HPLC) Synthesis_Final->Purification Analysis Characterization (MS, NMR) Purification->Analysis Final_Product This compound Analysis->Final_Product

Caption: General workflow for the synthesis and isotopic labeling of this compound.

Logical Relationship of Fenretinide Metabolism

The metabolic conversion of Fenretinide to 4-Oxofenretinide is a key step in its mechanism of action. This process is primarily mediated by the cytochrome P450 enzyme CYP26A1.

Fenretinide Metabolism Fenretinide Fenretinide (4-HPR) 4_Oxofenretinide 4-Oxofenretinide Fenretinide->4_Oxofenretinide Metabolism CYP26A1 CYP26A1 CYP26A1->4_Oxofenretinide catalyzes Biological_Activity Enhanced Biological Activity 4_Oxofenretinide->Biological_Activity

Caption: Metabolic conversion of Fenretinide to the active metabolite 4-Oxofenretinide.

References

In-Depth Technical Guide: 4-Oxofenretinide-d4 Certificate of Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the certificate of analysis and purity assessment for 4-Oxofenretinide-d4, a deuterated metabolite of Fenretinide. Designed for researchers, scientists, and drug development professionals, this document outlines the critical data points for product quality, detailed experimental protocols for its verification, and the relevant biological pathways.

Certificate of Analysis (CoA) - Representative Data

A Certificate of Analysis for this compound provides a summary of the quality control tests performed to ensure the identity, purity, and quality of the compound. Below is a table summarizing typical quantitative data found on a CoA for this product.

Test Specification Result Method
Appearance White to off-white solidConformsVisual Inspection
Identity (¹H-NMR) Conforms to structureConforms¹H-NMR Spectroscopy
Identity (MS) Conforms to molecular weightConformsESI-MS
Purity (HPLC) ≥98.0%99.5%HPLC-UV
Deuterium (B1214612) Incorporation ≥99% atom % D99.7%¹H-NMR / MS
Molecular Formula C₂₆H₂₇D₄NO₃C₂₆H₂₇D₄NO₃-
Molecular Weight 409.56 g/mol 409.56 g/mol -
Solubility Soluble in DMSOConformsVisual Inspection
Storage Condition -20°CConforms-

Experimental Protocols for Purity Assessment

Accurate assessment of purity and identity is crucial for the use of this compound in research and development. The following are detailed methodologies for key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of this compound by separating it from any potential impurities.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 360 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard to achieve a similar concentration.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS is employed to confirm the molecular weight of this compound.

Instrumentation and Conditions:

  • LC System: As described for HPLC.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: Positive ESI.

  • Scan Range: m/z 100-1000.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent.

  • Analysis: Infuse the sample solution directly into the mass spectrometer or inject it through the LC system.

  • Data Analysis: Confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound (expected m/z ≈ 410.2).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of this compound and the location of deuterium labeling.

Instrumentation and Conditions:

  • NMR Spectrometer: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Standard: Tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the ¹H-NMR spectrum, along with the chemical shifts in the ¹³C-NMR spectrum, should be consistent with the structure of this compound. The absence or significant reduction of signals at the positions of deuterium labeling confirms successful incorporation.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological context and analytical procedures related to this compound.

fenretinide_metabolism_signaling Fenretinide Fenretinide (4-HPR) CYP_Enzymes CYP450 Enzymes (e.g., CYP3A4) Fenretinide->CYP_Enzymes Metabolism Oxo_Fenretinide 4-Oxofenretinide CYP_Enzymes->Oxo_Fenretinide Biological_Effects Biological Effects Oxo_Fenretinide->Biological_Effects Induces ROS_Generation ↑ Reactive Oxygen Species (ROS) Biological_Effects->ROS_Generation Apoptosis Apoptosis Biological_Effects->Apoptosis Cell_Cycle_Arrest G2/M Cell Cycle Arrest Biological_Effects->Cell_Cycle_Arrest ROS_Generation->Apoptosis Leads to

Fenretinide Metabolism and Signaling Pathway

purity_assessment_workflow Start This compound Sample HPLC HPLC Analysis Start->HPLC LCMS LC-MS Analysis Start->LCMS NMR NMR Spectroscopy Start->NMR Purity Purity ≥ 98%? HPLC->Purity Identity_MW Correct MW? LCMS->Identity_MW Identity_Structure Correct Structure? NMR->Identity_Structure Pass Pass Purity->Pass Yes Fail Fail Purity->Fail No Identity_MW->Pass Yes Identity_MW->Fail No Identity_Structure->Pass Yes Identity_Structure->Fail No

A Comparative Analysis of the Biological Activity of 4-Oxofenretinide and Its Non-Deuterated Precursor, Fenretinide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, no direct comparative studies on the biological activity of a deuterated form of 4-Oxofenretinide versus its non-deuterated counterpart are publicly available. This guide provides a comprehensive comparison of 4-Oxofenretinide and its well-studied parent compound, fenretinide (B1684555). It further offers a forward-looking perspective on the potential implications and strategic considerations for the deuteration of 4-Oxofenretinide as a next-generation therapeutic agent.

Executive Summary

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, has long been investigated for its anticancer properties. Its clinical utility, however, has been hampered by variable bioavailability and the need for high doses. The discovery of its major active metabolite, 4-Oxofenretinide (4-oxo-4-HPR), has opened new avenues for therapeutic development. This document provides an in-depth technical comparison of the biological activities of 4-Oxofenretinide and fenretinide, highlighting the superior potency of the oxidized metabolite. Furthermore, we explore the theoretical advantages of deuterating 4-Oxofenretinide to enhance its pharmacokinetic profile and, consequently, its therapeutic potential.

Comparative Biological Activity: 4-Oxofenretinide vs. Fenretinide

4-Oxofenretinide is not merely a metabolic byproduct but a potent anticancer agent in its own right, often exhibiting greater efficacy than its parent compound.[1][2] It demonstrates activity in both fenretinide-sensitive and -resistant cell lines, suggesting distinct and advantageous mechanisms of action.[1][2]

In Vitro Cytotoxicity

Quantitative analysis across multiple cancer cell lines consistently demonstrates that 4-Oxofenretinide is a more potent inhibitor of cell growth than fenretinide.

Cell LineCancer Type4-Oxofenretinide IC₅₀ (µM)Fenretinide IC₅₀ (µM)Fold Difference (Fenretinide/4-Oxofenretinide)Reference
A2780Ovarian1.84.52.5[1]
A2780/HPR (Fenretinide-Resistant)Ovarian2.5>10>4.0[1]
SK-OV-3Ovarian2.25.02.3[1]
MCF-7Breast1.53.52.3[1]
T-47DBreast2.04.02.0[1]
SK-N-BENeuroblastoma1.02.02.0[1]
LAN-5Neuroblastoma1.23.02.5[1]
IMR-32Neuroblastoma1.53.52.3[1]

Table 1: Comparative IC₅₀ Values of 4-Oxofenretinide and Fenretinide in Various Cancer Cell Lines. Data indicate that 4-Oxofenretinide is consistently 2 to over 4 times more potent than fenretinide.[1]

Mechanisms of Action

While both compounds induce apoptosis, their effects on the cell cycle and signaling pathways show notable differences.

  • Cell Cycle Arrest: Fenretinide typically induces a modest G1 arrest. In contrast, 4-Oxofenretinide causes a pronounced accumulation of cells in the G2/M phase of the cell cycle, a feature associated with its antimicrotubule activity.[1][2]

  • Apoptosis Induction: Both compounds induce apoptosis through the generation of reactive oxygen species (ROS) and elevation of ceramide levels.[1][2] This process involves the activation of the intrinsic caspase cascade, specifically caspase-9 and caspase-3.[1][2]

  • Signaling Pathways: The pro-apoptotic signaling cascade for both molecules involves the generation of ROS, which can lead to endoplasmic reticulum (ER) stress and subsequent activation of the JNK (c-Jun N-terminal kinase) pathway.[3] However, 4-Oxofenretinide possesses a dual mechanism of action, with its ability to inhibit tubulin polymerization being independent of ROS generation. This dual action may contribute to its increased potency and efficacy in fenretinide-resistant cells.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Signaling_Pathways cluster_0 Shared Pathway cluster_1 4-Oxofenretinide Specific Pathway Fenretinide Fenretinide ROS ROS Generation Fenretinide->ROS Oxofenretinide 4-Oxofenretinide Oxofenretinide->ROS ER_Stress ER Stress ROS->ER_Stress JNK_Activation JNK Activation ER_Stress->JNK_Activation Caspase9 Caspase-9 Activation JNK_Activation->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Oxofenretinide_2 4-Oxofenretinide Tubulin Tubulin Polymerization Oxofenretinide_2->Tubulin Inhibition G2M_Arrest G2/M Arrest Tubulin->G2M_Arrest Apoptosis_2 Apoptosis G2M_Arrest->Apoptosis_2

Caption: Comparative Signaling Pathways of Fenretinide and 4-Oxofenretinide.

Experimental Workflow: Cell Viability (SRB Assay)

SRB_Workflow start Start seed_cells Seed Adherent Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_drug Add Serial Dilutions of 4-Oxofenretinide or Fenretinide incubate_24h->add_drug incubate_72h Incubate for 72h add_drug->incubate_72h fix_cells Fix Cells with Cold 10% TCA incubate_72h->fix_cells incubate_1h Incubate for 1h at 4°C fix_cells->incubate_1h wash_cells Wash with 1% Acetic Acid incubate_1h->wash_cells stain_srb Stain with 0.4% SRB Solution wash_cells->stain_srb incubate_30min Incubate for 30 min at RT stain_srb->incubate_30min wash_srb Wash with 1% Acetic Acid to Remove Unbound Dye incubate_30min->wash_srb solubilize Solubilize Bound Dye with 10 mM Tris Base wash_srb->solubilize read_absorbance Read Absorbance at 510 nm solubilize->read_absorbance calculate_ic50 Calculate IC₅₀ Values read_absorbance->calculate_ic50 end End calculate_ic50->end Deuteration_Strategy cluster_0 4-Oxofenretinide Structure cluster_1 Potential Deuteration Sites 4_Oxofenretinide 4_Oxofenretinide Deuteration_Sites Strategic deuteration at the C2 and C4 positions of the cyclohexenyl ring could enhance metabolic stability.

References

The Emergence of a Potent Metabolite: A Technical Guide to 4-Oxofenretinide's Role and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide, 4-HPR], a synthetic retinoid, has long been investigated for its therapeutic potential in various cancers. Its clinical utility, however, is accompanied by the complexities of its metabolism. This technical guide delves into the core of fenretinide's metabolic pathway, focusing on its principal and highly active metabolite, 4-Oxofenretinide (4-oxo-4-HPR). This document provides an in-depth analysis of 4-Oxofenretinide's formation, its superior anticancer properties compared to its parent compound, and the intricate signaling pathways it modulates. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for key cited experiments. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the current knowledge surrounding this promising therapeutic agent.

Formation and Pharmacokinetics of 4-Oxofenretinide

4-Oxofenretinide is a polar metabolite of fenretinide, characterized by an oxidized form of 4-HPR with a modification at position 4 of the cyclohexene (B86901) ring.[1] Its formation is a crucial aspect of fenretinide's overall biological activity.

Enzymatic Formation

The conversion of fenretinide to 4-Oxofenretinide is mediated by cytochrome P450 enzymes, specifically CYP26A1.[2][3] The expression of CYP26A1 can be upregulated in tumor cells, leading to the intracellular formation of 4-Oxofenretinide.[2] This localized production of a more potent metabolite may contribute significantly to the anticancer effects observed with fenretinide treatment.

Plasma Concentrations

Following administration of fenretinide, 4-Oxofenretinide is detectable in human plasma.[1][2] In women treated with 200 mg/day of fenretinide for 5 years, the plasma levels of 4-Oxofenretinide were approximately 75% of the parent drug's concentration.[1] In a study with pediatric neuroblastoma patients, steady-state concentrations of both fenretinide and 4-Oxofenretinide were achieved, supporting the feasibility of daily dosing regimens.

Table 1: Comparative Plasma Levels of Fenretinide and its Metabolites

CompoundRelative Plasma Level (to Fenretinide) in Women (5-year treatment)[1]Plasma Level (µmol/L) in Women (Phase III trial)[2]
Fenretinide (4-HPR)100%0.84 ± 0.53
4-Oxofenretinide (4-oxo-4-HPR) ~75%0.52 ± 0.17
N-(4-methoxyphenyl)retinamide (4-MPR)~130%1.13 ± 0.85

Superior Anticancer Activity of 4-Oxofenretinide

A significant body of evidence demonstrates that 4-Oxofenretinide exhibits enhanced anticancer activity compared to fenretinide across a range of cancer cell lines, including ovarian, breast, and neuroblastoma.[4][5] Notably, it is effective in fenretinide-resistant cells and acts synergistically when combined with its parent compound.[4][6]

Table 2: Comparative IC50 Values of Fenretinide and 4-Oxofenretinide in Cancer Cell Lines

Cell LineCancer TypeFenretinide (4-HPR) IC50 (µM)[7]4-Oxofenretinide (4-oxo-4-HPR) IC50 (µM)[7]Ratio (4-HPR IC50 / 4-oxo-4-HPR IC50)[7]
A2780Ovarian2.51.02.5
A2780/HPROvarian>101.5>6.7
IGROV-1Ovarian3.51.22.9
SKOV-3Ovarian4.02.02.0
OVCAR-3Ovarian3.01.52.0
T47DBreast2.00.54.0
MCF-7Breast2.81.02.8
SK-N-BENeuroblastoma1.80.82.3
LAN-5Neuroblastoma2.21.02.2

Core Signaling Pathways and Mechanisms of Action

4-Oxofenretinide's potent anticancer effects are attributed to its ability to modulate multiple, distinct signaling pathways, often in a manner independent of the classical retinoid receptor (RAR) pathways.[4][7]

G2-M Cell Cycle Arrest

Unlike fenretinide, which has a modest effect on the G1 phase of the cell cycle, 4-Oxofenretinide induces a pronounced accumulation of cells in the G2-M phase.[4][7] This cell cycle arrest is associated with a reduction in the expression of key regulatory proteins of the G2-M and S phases, including cyclin-dependent kinase 1 (cdc2), cdc25c, and cyclin A.[4] Concurrently, there is an increase in the expression of proteins associated with apoptosis, such as p53 and p21.[4]

G2_M_Arrest 4-Oxofenretinide 4-Oxofenretinide cdc2 cdc2 4-Oxofenretinide->cdc2 down-regulates cdc25c cdc25c 4-Oxofenretinide->cdc25c down-regulates Cyclin A Cyclin A 4-Oxofenretinide->Cyclin A down-regulates p53 p53 4-Oxofenretinide->p53 up-regulates p21 p21 4-Oxofenretinide->p21 up-regulates G2-M Arrest G2-M Arrest cdc2->G2-M Arrest cdc25c->G2-M Arrest Cyclin A->G2-M Arrest p53->G2-M Arrest p21->G2-M Arrest

Caption: 4-Oxofenretinide induced G2-M cell cycle arrest pathway.

Induction of Apoptosis

4-Oxofenretinide is a potent inducer of apoptosis in both fenretinide-sensitive and -resistant cancer cells.[4] This programmed cell death is mediated through the intrinsic apoptotic pathway, involving the activation of caspase-9 and caspase-3, but not caspase-8.[4][7]

Generation of Reactive Oxygen Species (ROS) and Increased Ceramide Levels

Similar to its parent compound, 4-Oxofenretinide stimulates the generation of reactive oxygen species (ROS) and increases intracellular ceramide levels through de novo synthesis.[4][7] In A2780 ovarian cancer cells, 10 µmol/L of 4-Oxofenretinide led to a 3.0-fold increase in mean CM-H2DCFDA fluorescence (a measure of ROS) compared to controls, while fenretinide at the same concentration caused a 2.1-fold increase.[7] The elevation of ceramide levels is an early event in the apoptotic cascade induced by both compounds.[7]

Apoptosis_Pathway cluster_ros_ceramide ROS and Ceramide Induction cluster_caspase_cascade Caspase Activation 4-Oxofenretinide 4-Oxofenretinide ROS Generation ROS Generation 4-Oxofenretinide->ROS Generation Ceramide Synthesis (de novo) Ceramide Synthesis (de novo) 4-Oxofenretinide->Ceramide Synthesis (de novo) Caspase-9 Caspase-9 ROS Generation->Caspase-9 Ceramide Synthesis (de novo)->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: 4-Oxofenretinide induced apoptosis via ROS, ceramide, and caspases.

Antimicrotubule Activity: A Unique Mechanism

A distinguishing feature of 4-Oxofenretinide is its ability to inhibit tubulin polymerization, a mechanism not shared by fenretinide or other retinoids.[6][8] This antimicrotubule activity leads to the formation of multipolar spindles and mitotic arrest, contributing to its potent anticancer effects.[8][9] Importantly, this antimitotic activity is independent of the ROS-mediated apoptotic pathway, providing a dual mechanism of action.[8][10]

Dual_Mechanism cluster_ros ROS-Dependent Pathway cluster_microtubule Antimicrotubule Pathway 4-Oxofenretinide 4-Oxofenretinide ROS Generation ROS Generation 4-Oxofenretinide->ROS Generation Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition 4-Oxofenretinide->Tubulin Polymerization Inhibition ER Stress ER Stress ROS Generation->ER Stress JNK Activation JNK Activation ER Stress->JNK Activation PLAB Upregulation PLAB Upregulation JNK Activation->PLAB Upregulation Apoptosis_ROS Apoptosis PLAB Upregulation->Apoptosis_ROS Multipolar Spindle Formation Multipolar Spindle Formation Tubulin Polymerization Inhibition->Multipolar Spindle Formation Mitotic Arrest Mitotic Arrest Multipolar Spindle Formation->Mitotic Arrest Apoptosis_Microtubule Apoptosis Mitotic Arrest->Apoptosis_Microtubule

References

A Technical Guide to 4-Oxofenretinide-d4: Commercial Availability and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of 4-Oxofenretinide-d4, a deuterated analog of a potent fenretinide (B1684555) metabolite. This document is intended to serve as a resource for researchers in oncology, metabolism, and drug development who are interested in utilizing this stable isotope-labeled compound for quantitative analysis and mechanistic studies.

Commercial Suppliers and Availability

This compound is available from several specialized chemical suppliers. The following table summarizes the available information on commercial sources. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

SupplierProduct NameCatalog NumberCAS NumberMolecular FormulaMolecular WeightPurityAvailable Quantities
MedChemExpress This compoundHY-109583S2991099-34-2C₂₆H₂₇D₄NO₃409.55InquireInquire
Clearsynth 4-Oxofenretinide D4CS-O-48956865536-65-8 (Unlabelled)C₂₆H₂₇D₄NO₃409.56InquireInquire
Cayman Chemical Fenretinide-d4*258052118244-64-5C₂₆H₂₉D₄NO₂395.6≥99% (deuterated forms)5 mg
Toronto Research Chemicals 4-Oxo Fenretinide-d4O988503Not ListedC₂₆H₂₇D₄NO₃409.55InquireInquire

*Note: Cayman Chemical currently lists Fenretinide-d4. While not the oxidized form, it is a closely related deuterated standard that may be of interest.

Experimental Protocols

This compound is primarily utilized as an internal standard in mass spectrometry-based quantitative assays for the determination of 4-Oxofenretinide levels in biological matrices. The following is a generalized experimental protocol for its use in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Quantification of 4-Oxofenretinide in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol is adapted from methodologies used for the analysis of fenretinide and its metabolites.

2.1.1. Materials and Reagents

  • 4-Oxofenretinide (analyte standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Control plasma (human, mouse, rat, etc.)

2.1.2. Sample Preparation

  • Spiking of Internal Standard: To 100 µL of plasma sample, add 10 µL of this compound working solution (concentration to be optimized based on expected analyte levels).

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2.1.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 30% B

    • 1-5 min: 30-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • 4-Oxofenretinide: Precursor ion > Product ion (to be determined by infusion and optimization).

    • This compound: Precursor ion > Product ion (to be determined by infusion and optimization).

2.1.4. Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (4-Oxofenretinide) to the internal standard (this compound) and comparing it to a standard curve prepared in the same biological matrix.

Signaling Pathways and Mechanisms of Action

4-Oxofenretinide, the non-deuterated form of the compound, is a biologically active metabolite of fenretinide. Its mechanism of action is of significant interest in cancer research. Unlike its parent compound, which can interact with retinoic acid receptors (RARs), 4-Oxofenretinide exerts its anticancer effects primarily through RAR-independent pathways.

Dual Mechanism of Action of 4-Oxofenretinide

Research has elucidated a dual mechanism of action for 4-Oxofenretinide, contributing to its potent anti-proliferative and pro-apoptotic effects.

dual_mechanism node_4oxo 4-Oxofenretinide node_ros Reactive Oxygen Species (ROS) Generation node_4oxo->node_ros Induces node_microtubule Microtubule Destabilization node_4oxo->node_microtubule Directly Causes node_apoptosis Apoptosis node_ros->node_apoptosis Leads to node_g2m G2/M Cell Cycle Arrest node_microtubule->node_g2m Results in

Dual mechanism of 4-Oxofenretinide action.

ROS-Mediated Apoptotic Pathway

A key aspect of 4-Oxofenretinide's activity is its ability to induce the generation of reactive oxygen species (ROS), which triggers a cascade of events leading to apoptosis.

ros_pathway node_4oxo 4-Oxofenretinide node_ros ↑ ROS Production node_4oxo->node_ros node_ceramide ↑ de novo Ceramide Synthesis node_4oxo->node_ceramide node_caspase9 Caspase-9 Activation node_ros->node_caspase9 node_ceramide->node_caspase9 node_caspase3 Caspase-3 Activation node_caspase9->node_caspase3 node_apoptosis Apoptosis node_caspase3->node_apoptosis

ROS-mediated apoptotic signaling by 4-Oxofenretinide.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of 4-Oxofenretinide in biological samples using this compound as an internal standard.

experimental_workflow node_sample Biological Sample (e.g., Plasma) node_spike Spike with This compound (IS) node_sample->node_spike node_extract Protein Precipitation & Sample Extraction node_spike->node_extract node_lcms LC-MS/MS Analysis node_extract->node_lcms node_data Data Processing (Peak Area Ratio vs. Standard Curve) node_lcms->node_data node_quant Quantification of 4-Oxofenretinide node_data->node_quant

Workflow for 4-Oxofenretinide quantification.

Conclusion

This compound is a valuable tool for researchers investigating the pharmacokinetics, metabolism, and mechanism of action of 4-Oxofenretinide. Its commercial availability from several suppliers facilitates its use in highly sensitive and specific analytical methods. The understanding of 4-Oxofenretinide's dual, RAR-independent mechanisms of inducing apoptosis and cell cycle arrest opens avenues for further research into its potential as a therapeutic agent. This guide provides a foundational resource for the procurement and application of this important deuterated standard.

Methodological & Application

Application Note: Quantitative Analysis of 4-Oxofenretinide using 4-Oxofenretinide-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR), a synthetic retinoid, has shown promise in cancer prevention and treatment due to its ability to induce apoptosis in various cancer cell lines.[1][2][3] The pharmacological activity of fenretinide is influenced by its metabolism into several active and inactive compounds, including 4-Oxofenretinide (4-oxo-4-HPR) and N-(4-methoxyphenyl)retinamide (4-MPR).[1][4][5] Accurate quantification of these metabolites is crucial for pharmacokinetic and pharmacodynamic studies. This application note describes a robust and sensitive LC-MS/MS method for the quantification of 4-Oxofenretinide in biological matrices, employing 4-Oxofenretinide-d4 as an internal standard to ensure accuracy and precision. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and other sources of analytical variability.[6]

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 4-Oxofenretinide using LC-MS/MS.

LC-MS/MS Workflow Experimental Workflow for 4-Oxofenretinide Analysis cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma/Tumor Homogenate Spike Spike with this compound (IS) Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile (B52724)/Ethanol) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Ionization (ESI/APCI) Separation->Ionization Detection Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A generalized workflow for the LC-MS/MS analysis of 4-Oxofenretinide.

Quantitative Data Summary

The following table summarizes typical parameters for the LC-MS/MS analysis of fenretinide and its metabolites. While specific data for this compound is not detailed in the provided search results, the parameters for fenretinide and its deuterated analog provide a strong basis for method development.

Analyte/Internal StandardMatrixLLOQLinear Range (ng/mL)Precursor Ion (m/z)Product Ion (m/z)Reference
Fenretinide (4-HPR)Human Plasma0.2 ng/mL0.2 - 50392.3283.2[1][4]
4-Oxofenretinide (4-oxo-4-HPR)Human Plasma0.2 ng/mL0.2 - 50406.3297.2[1]
N-(4-methoxyphenyl)retinamide (4-MPR)Human Plasma0.2 ng/mL0.2 - 50406.3283.2[1]
Fenretinide-d4 ([2H4]-4-HPR)Mouse Plasma--396.3283.2, 161.1[5][7]
N-(4-ethoxyphenyl)retinamide (4-EPR) (IS)Human Plasma--420.3283.2[1]
Fenretinide (4-HPR)Mouse Plasma1 ng/mL1 - 500392.3283.2, 161.1[5][7]
Fenretinide (4-HPR)Mouse Tumor50 ng/mL50 - 2000392.3283.2, 161.1[5][7]

Experimental Protocols

1. Sample Preparation (Protein Precipitation)

This protocol is adapted from validated methods for fenretinide and its metabolites in plasma.[1][4]

  • Thaw plasma samples at room temperature.

  • To a 1.5 mL polypropylene (B1209903) tube, add 25-30 µL of plasma sample.

  • Spike with 5 µL of the internal standard working solution (this compound).

  • Add 470 µL of cold ethanol (B145695) or 90 µL of acetonitrile to precipitate proteins.[1][7]

  • Vortex the mixture for 30 seconds to 3 minutes.[1][7]

  • Centrifuge at 4,000-10,000 x g for 5 minutes.[1][7]

  • Transfer the supernatant to an amber glass autosampler vial.

  • Inject an aliquot (e.g., 3-10 µL) into the LC-MS/MS system.[1][7]

2. LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of fenretinide and its metabolites.[1][4][5]

  • Liquid Chromatography:

    • Column: Zorbax SB-C18 (3.5 µm, 50 x 2.1 mm) or equivalent.[1][4]

    • Mobile Phase A: 0.1% formic acid in water.[1][4]

    • Mobile Phase B: 0.1% formic acid in acetonitrile or 100% methanol.[8]

    • Flow Rate: 0.5 mL/min.[1][4]

    • Gradient: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step. For example: 0–2 min, 45–95% B; 2–7 min, 95% B; 7–7.5 min, 95-45% B; 7.5–10 min, 45% B.[1]

    • Injection Volume: 3-10 µL.[1][7]

  • Mass Spectrometry:

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[1][4][7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[1][4]

    • MRM Transitions:

      • 4-Oxofenretinide: m/z 406.3 → 297.2 (quantifier) and other product ions for confirmation.[1]

      • This compound: The precursor ion will be shifted by +4 Da (m/z 410.3). The product ions may or may not be shifted depending on the location of the deuterium (B1214612) labels. Fragmentation optimization is required.

    • Source Parameters: Optimized for maximum sensitivity and stability (e.g., source temperature, spray voltage).

Fenretinide Signaling Pathway

Fenretinide induces apoptosis through multiple pathways, which can be both dependent and independent of retinoic acid receptors (RAR).[2][9]

Fenretinide Signaling Pathway Simplified Fenretinide-Induced Apoptosis Pathway cluster_receptor RAR-Dependent cluster_independent RAR-Independent Fenretinide Fenretinide (4-HPR) RAR Retinoic Acid Receptors (RAR) Fenretinide->RAR ROS Reactive Oxygen Species (ROS) Generation Fenretinide->ROS Ceramide Ceramide Accumulation Fenretinide->Ceramide Gene_Expression Altered Gene Expression RAR->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Caspases Caspase Activation (e.g., Caspase-3) ROS->Caspases Ceramide->Caspases Caspases->Apoptosis

Caption: A simplified diagram of fenretinide's pro-apoptotic signaling pathways.

The LC-MS/MS method utilizing this compound as an internal standard provides a highly selective and sensitive approach for the quantitative analysis of 4-Oxofenretinide in biological samples. This methodology is essential for advancing our understanding of fenretinide's pharmacology and for the development of retinoid-based therapies. The protocols and data presented herein serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and cancer research.

References

Application Note and Protocol for the Quantification of Fenretinide and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fenretinide (B1684555), or N-(4-hydroxyphenyl)retinamide (4-HPR), is a synthetic retinoid that has shown promise in cancer prevention and treatment.[1][2] Monitoring its plasma concentrations, along with its major metabolites, N-(4-methoxyphenyl)retinamide (4-MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), is crucial for pharmacokinetic studies and for understanding its mechanism of action.[1][3] This document provides a detailed protocol for the simultaneous quantification of fenretinide and its key metabolites in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a method known for its high sensitivity and specificity.[1][4]

Experimental Protocols

This section details the validated methodology for the quantification of fenretinide, 4-oxo-4-HPR, and 4-MPR in plasma.[1]

1. Materials and Reagents

  • Fenretinide (4-HPR) reference standard

  • 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) reference standard

  • N-(4-methoxyphenyl)retinamide (4-MPR) reference standard

  • N-(4-ethoxyphenyl)retinamide (4-EPR) as an internal standard (IS)[1]

  • HPLC-grade acetonitrile, methanol, and water[5]

  • Formic acid[1]

  • Human plasma (drug-free)

  • Polypropylene microcentrifuge tubes[1]

2. Preparation of Standard and Quality Control Solutions

Stock solutions of fenretinide, its metabolites, and the internal standard are prepared in ethanol (B145695) or another suitable solvent and stored at -20°C in the dark.[4] Working solutions are then prepared by diluting the stock solutions in acetonitrile.[4]

Calibration standards and quality control (QC) samples are prepared by spiking appropriate amounts of the working solutions into drug-free human plasma.[1]

3. Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting fenretinide and its metabolites from plasma samples.[1][6][7]

  • Pipette 25 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL amber microcentrifuge tube.[1]

  • Add 5 µL of the internal standard working solution (e.g., 10 µg/mL 4-EPR).[1]

  • Add 470 µL of cold ethanol to precipitate the plasma proteins.[1]

  • Vortex the mixture for 3 minutes.[1]

  • Centrifuge at 10,000 x g for 5 minutes.[1]

  • Transfer the supernatant to a clean tube and dilute 1:50 with the mobile phase B.[1]

  • Transfer the final diluted supernatant to an amber autosampler vial for LC-MS/MS analysis.[1]

4. LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer is used for the analysis.[1][4]

  • HPLC Column: A C18 reversed-phase column, such as a Zorbax SB-C18 (3.5 µm, 50 × 2.1 mm), is suitable for separation.[1][7]

  • Mobile Phase: A gradient elution is typically used with:

    • Mobile Phase A: 0.1% formic acid in water[1]

    • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: 0.5 mL/min[1][7]

  • Injection Volume: 3 µL[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is recommended.[1][7]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1][4] The specific precursor-to-product ion transitions for each analyte are monitored.[1]

Data Presentation: Quantitative Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of fenretinide and its metabolites in human plasma.

Table 1: Linearity and Sensitivity of the LC-MS/MS Method [1]

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Fenretinide (4-HPR)0.2 - 500.2
4-oxo-4-HPR0.2 - 500.2
4-MPR0.2 - 500.2

Table 2: Accuracy and Precision of the LC-MS/MS Method [1]

AnalyteQC LevelIntra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Fenretinide (4-HPR) LLOQ (0.2 ng/mL)5.89105.437.2699.49
Low (0.6 ng/mL)4.98100.834.3197.43
Medium (4.0 ng/mL)1.6999.002.2294.92
High (40 ng/mL)2.0598.433.1096.78
4-oxo-4-HPR LLOQ (0.2 ng/mL)7.64101.956.98101.22
Low (0.6 ng/mL)5.1198.975.9999.89
Medium (4.0 ng/mL)2.3794.993.5497.33
High (40 ng/mL)2.8996.794.1198.24
4-MPR LLOQ (0.2 ng/mL)6.23103.216.54100.56
Low (0.6 ng/mL)4.76101.125.1298.99
Medium (4.0 ng/mL)2.1197.542.9896.45
High (40 ng/mL)2.5499.873.8797.12

Table 3: Recovery and Matrix Effect [1]

AnalyteQC LevelMean Extraction Recovery (%)Matrix Effect (%)
Fenretinide (4-HPR) Low (0.6 ng/mL)95.21Not Observed
Medium (4.0 ng/mL)98.76Not Observed
High (40 ng/mL)101.34Not Observed
4-oxo-4-HPR Low (0.6 ng/mL)91.82Not Observed
Medium (4.0 ng/mL)96.43Not Observed
High (40 ng/mL)99.87Not Observed
4-MPR Low (0.6 ng/mL)92.45Not Observed
Medium (4.0 ng/mL)97.11Not Observed
High (40 ng/mL)102.38Not Observed
Internal Standard (4-EPR) 2 ng/mL98.71Not Observed

Mandatory Visualization

The following diagram illustrates the experimental workflow for the quantification of fenretinide and its metabolites in plasma.

Caption: Workflow for Plasma Sample Analysis.

Signaling Pathway Context

While this protocol focuses on quantification, it is important to understand the context of fenretinide's activity. Fenretinide and its metabolites can influence various cellular pathways, including inducing apoptosis in cancer cells, which may involve retinoic acid receptors (RARs).[8] The metabolism of fenretinide to 4-oxo-4-HPR and 4-MPR can also impact its biological activity.[8]

G cluster_pathway Fenretinide Metabolism and Action Fenretinide Fenretinide (4-HPR) Metabolite1 4-oxo-4-HPR Fenretinide->Metabolite1 Metabolism Metabolite2 4-MPR Fenretinide->Metabolite2 Metabolism Cellular_Pathways Cellular Pathways Fenretinide->Cellular_Pathways Metabolite1->Cellular_Pathways Metabolite2->Cellular_Pathways Apoptosis Apoptosis Cellular_Pathways->Apoptosis RARs Retinoic Acid Receptors (RARs) Cellular_Pathways->RARs

Caption: Fenretinide Metabolism and Cellular Action.

References

sample preparation techniques for 4-Oxofenretinide-d4 analysis in tissue

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Oxofenretinide, a primary metabolite of the synthetic retinoid fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR), is of significant interest in pharmacological and cancer research due to its biological activity.[1] Accurate quantification of 4-Oxofenretinide in tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note provides a detailed protocol for the sample preparation and analysis of 4-Oxofenretinide in tissue matrices using 4-Oxofenretinide-d4 as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are compiled from validated procedures for fenretinide and its metabolites.[2][3][4]

Principle

This method involves the homogenization of tissue samples, followed by protein precipitation to release the analyte and internal standard from the tissue matrix. The subsequent supernatant is then analyzed by LC-MS/MS. This approach ensures high recovery and minimizes matrix effects, providing accurate and reproducible quantification.

Materials and Reagents

  • Analytes: 4-Oxofenretinide, this compound (internal standard)

  • Solvents: Acetonitrile (B52724) (ACN, HPLC or LC-MS grade), Methanol (MeOH, HPLC or LC-MS grade), Ethanol (ACS grade), Water (deionized or Milli-Q)

  • Acids: Formic acid

  • Tissue Homogenization: Bead beater, ultrasonic homogenizer, or rotor-stator homogenizer

  • General Lab Equipment: Centrifuge, vortex mixer, analytical balance, micropipettes

Experimental Protocols

Protocol 1: Tissue Homogenization and Protein Precipitation

This protocol is adapted from validated methods for fenretinide and its metabolites in tumor tissues.[2][4]

  • Tissue Weighing: Accurately weigh approximately 50-100 mg of frozen tissue sample.

  • Homogenization:

    • Place the weighed tissue in a 2 mL homogenization tube containing ceramic beads.

    • Add a volume of cold deionized water (e.g., 500 µL) to the tube.

    • Homogenize the tissue using a bead beater until a uniform homogenate is achieved. Alternatively, sonication can be used for tissue disruption.[5]

  • Internal Standard Spiking: Spike the tissue homogenate with a known concentration of this compound solution.

  • Protein Precipitation:

    • Add a precipitating agent, such as three volumes of cold acetonitrile or ethanol, to the homogenate.[6][7]

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube for LC-MS/MS analysis. The sample may be evaporated to dryness and reconstituted in the mobile phase if higher concentration is needed.[8]

Protocol 2: LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of 4-Oxofenretinide.

  • LC System: HPLC or UHPLC system

  • Column: A reverse-phase column, such as a Zorbax SB-C18 (3.5µm, 50×2.1mm) or equivalent.[6][7]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient from low to high organic phase (acetonitrile) is typically used to separate the analytes from matrix components.

  • Flow Rate: 0.5 mL/min[6][7]

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize the quantitative data from validated methods for fenretinide and its metabolites, which are indicative of the expected performance for 4-Oxofenretinide analysis.

Table 1: LC-MS/MS Method Performance in Tissue[2][4]

ParameterResult
Lower Limit of Quantification (LLOQ)50 ng/mL
Calibration Curve Range50–2000 ng/mL
Accuracy96.6% to 102.3%
Inter-day Precision0.96% to 1.91%
Inter-day Accuracy102.3% to 105.8%

Table 2: Extraction Recovery and Matrix Effect in Plasma[6][7]

AnalyteExtraction RecoveryMatrix Effect
4-HPR>90.39%Not Observed
4-oxo-4-HPR>90.39%Not Observed
4-MPR>90.39%Not Observed

Note: Data for plasma is presented as an estimation of performance, as detailed tissue-specific recovery for 4-Oxofenretinide was not available in the reviewed literature.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Weigh Tissue Sample (50-100 mg) homogenize Homogenize in Water tissue->homogenize add_is Spike with this compound (IS) homogenize->add_is precipitate Add Acetonitrile/Ethanol (Protein Precipitation) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms Inject

Caption: Workflow for tissue sample preparation and analysis.

Signaling Pathway of Fenretinide Metabolism

signaling_pathway cluster_metabolism Fenretinide Metabolism fenretinide Fenretinide (4-HPR) oxo_fenretinide 4-Oxofenretinide fenretinide->oxo_fenretinide Oxidation cyp26a1 CYP26A1 cyp26a1->fenretinide Metabolizes rar RARβ / RARγ rar->cyp26a1 Induces

Caption: Metabolic pathway of Fenretinide to 4-Oxofenretinide.[1][9]

Discussion

The described sample preparation technique, centered around protein precipitation, is robust, rapid, and suitable for high-throughput analysis.[10] The use of a deuterated internal standard, this compound, is critical for correcting for any variability during sample preparation and potential matrix effects during LC-MS/MS analysis, thereby ensuring the highest accuracy. The provided LC-MS/MS parameters offer a starting point for method development, which should be optimized for the specific instrumentation used. The validation data from similar analytes demonstrate that high accuracy, precision, and recovery are achievable with this methodology.[2][6]

Conclusion

This application note provides a comprehensive and detailed protocol for the extraction and quantification of 4-Oxofenretinide in tissue samples using this compound as an internal standard. The method is sensitive, specific, and reliable, making it well-suited for researchers, scientists, and drug development professionals.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 4-Oxofenretinide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Oxofenretinide-d4, a deuterated internal standard for the active metabolite of fenretinide. The protocol outlines a straightforward protein precipitation extraction procedure from plasma, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in preclinical and clinical research settings.

Introduction

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid with demonstrated anticancer properties. Its biological activity is, in part, attributed to its metabolites, including 4-oxofenretinide (B1664621) (4-oxo-4-HPR). Accurate bioanalysis of these compounds is crucial for pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variability during sample preparation and analysis, thereby ensuring high accuracy and precision. This document provides a comprehensive protocol for the detection of this compound using LC-MS/MS.

Experimental

Materials and Reagents
  • This compound

  • Fenretinide and 4-Oxofenretinide reference standards

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Control human plasma (or other relevant biological matrix)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

  • Add 150 µL of cold acetonitrile containing the internal standard (concentration to be optimized based on expected analyte levels).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed using a C18 reversed-phase column.

ParameterRecommended Conditions
LC System Agilent 1260 Infinity II or equivalent
Column Zorbax SB-C18, 3.5 µm, 50 x 2.1 mm or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Time (min)
Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

ParameterRecommended Settings
Mass Spectrometer Sciex 4000 QTRAP or equivalent
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Ion Spray Voltage 5500 V
Source Temperature 600°C
Curtain Gas 20 (arbitrary units)
Ion Source Gas 1 50 (arbitrary units)
Ion Source Gas 2 50 (arbitrary units)
Collision Gas Medium
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions and MS Parameters

The following table summarizes the key mass spectrometric parameters for the detection of 4-Oxofenretinide and its deuterated internal standard, this compound. The parameters for this compound are predicted based on the known values for the non-deuterated analog and the mass shift from the deuterium (B1214612) labeling. Optimization of the declustering potential and collision energy is recommended for the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (eV)
4-Oxofenretinide406.3297.280 - 120 (Optimize)30 - 50 (Optimize)
This compound 410.3 301.2 80 - 120 (Optimize) 30 - 50 (Optimize)

Note: The exact m/z values may vary slightly depending on instrument calibration.

Protocol for MS Parameter Optimization

A systematic approach to optimize the declustering potential (DP) and collision energy (CE) for this compound is crucial for achieving maximum sensitivity.

  • Prepare a standard solution of this compound at a concentration of approximately 100 ng/mL in the initial mobile phase.

  • Directly infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Optimize the Declustering Potential (DP):

    • Set the instrument to Q1 scan mode to monitor the precursor ion (m/z 410.3).

    • Ramp the DP voltage across a relevant range (e.g., 20 V to 150 V).

    • Plot the precursor ion intensity against the DP voltage.

    • The optimal DP is the voltage that provides the maximum precursor ion intensity without significant in-source fragmentation.

  • Optimize the Collision Energy (CE):

    • Set the instrument to product ion scan mode, selecting the precursor ion (m/z 410.3) in Q1.

    • Ramp the CE across a range (e.g., 10 eV to 60 eV).

    • Identify the most abundant and stable product ion (predicted to be m/z 301.2).

    • Set up an MRM transition with the determined precursor and product ions.

    • Perform a CE optimization for this MRM transition by ramping the CE and monitoring the product ion intensity.

    • The optimal CE is the value that yields the highest product ion intensity.

Visualizations

experimental_workflow sample Plasma Sample Receipt prep Sample Preparation (Protein Precipitation) sample->prep lc LC Separation (C18 Reversed-Phase) prep->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition and Processing ms->data report Reporting data->report

Caption: Experimental workflow from sample receipt to final reporting.

fenretinide_pathway cluster_ros ROS-Dependent Pathway cluster_ceramide Ceramide Pathway fenretinide Fenretinide (4-HPR) ros Increased Reactive Oxygen Species (ROS) fenretinide->ros ceramide Increased de novo Ceramide Synthesis fenretinide->ceramide er_stress ER Stress ros->er_stress jnk JNK Activation er_stress->jnk apoptosis_ros Apoptosis jnk->apoptosis_ros caspase9 Caspase-9 Activation ceramide->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis_ceramide Apoptosis caspase3->apoptosis_ceramide

Caption: Simplified signaling pathway of Fenretinide-induced apoptosis.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound. The described sample preparation, chromatographic conditions, and mass spectrometric parameters, along with the protocol for instrument optimization, provide a solid foundation for researchers to implement this method in their laboratories. The high sensitivity and specificity of this method make it well-suited for demanding bioanalytical applications in drug development and academic research.

Application Notes and Protocols: 4-Oxofenretinide-d4 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxofenretinide-d4 is the deuterated analog of 4-oxofenretinide (B1664621), a primary metabolite of the synthetic retinoid fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR). Fenretinide and its metabolites are subjects of extensive research in oncology due to their pro-apoptotic and cancer chemopreventive properties. In pharmacokinetic (PK) studies, the accurate quantification of fenretinide and its metabolites in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME).

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is considered the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it experiences similar extraction recovery, chromatographic retention, and ionization response. This co-eluting behavior allows this compound to effectively compensate for variations in sample preparation and matrix effects, leading to enhanced accuracy, precision, and robustness of the analytical method.[3][4]

These application notes provide a comprehensive overview of the use of this compound as an internal standard in pharmacokinetic studies of fenretinide, including detailed experimental protocols and relevant quantitative data.

Rationale for Using a Deuterated Internal Standard

The use of a deuterated internal standard like this compound is based on a sound analytical principle. By introducing a known quantity of the deuterated standard into both calibration standards and unknown samples, any variability during sample processing and analysis affects both the analyte and the internal standard equally. The mass spectrometer distinguishes between the analyte and the deuterated standard by their mass-to-charge ratio (m/z), allowing for accurate quantification based on the ratio of their peak areas.

G cluster_0 Bioanalytical Workflow cluster_1 Rationale Sample Biological Sample (Analyte + Matrix) IS_Addition Spike with This compound (IS) Sample->IS_Addition Preparation Sample Preparation (e.g., Protein Precipitation) IS_Addition->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Compensation IS compensates for variability in: - Extraction Recovery - Matrix Effects - Injection Volume Preparation->Compensation Quantification Quantification (Peak Area Ratio of Analyte to IS) LCMS->Quantification LCMS->Compensation Accuracy Improved Accuracy and Precision Quantification->Accuracy Compensation->Quantification

Caption: Logical workflow for using a deuterated internal standard.

Fenretinide Signaling Pathway

Fenretinide exerts its anticancer effects primarily through the induction of apoptosis. This process is mediated by several signaling pathways, often initiated by the generation of reactive oxygen species (ROS). Key pathways involved include the modulation of the PI3K/Akt/mTOR signaling cascade and the activation of caspases.[5] In some cellular contexts, fenretinide can also induce autophagic cell death, particularly in caspase-defective cells.[6] The metabolite 4-oxofenretinide is also biologically active, capable of inducing G2-M cell cycle arrest and apoptosis.

G Fenretinide Fenretinide ROS Reactive Oxygen Species (ROS) Generation Fenretinide->ROS Autophagy Autophagic Cell Death (in caspase-defective cells) Fenretinide->Autophagy PI3K_Akt PI3K/Akt/mTOR Pathway Modulation ROS->PI3K_Akt Caspase_Activation Caspase Activation (Caspase-8, Caspase-3) ROS->Caspase_Activation Apoptosis Apoptosis PI3K_Akt->Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of fenretinide-induced cell death.

Quantitative Data Summary

The following tables summarize the performance characteristics of LC-MS/MS methods developed for the quantification of fenretinide and its metabolites, including 4-oxofenretinide. These methods typically use a structural analog or a stable isotope-labeled internal standard.

Table 1: LC-MS/MS Method Validation Parameters

Parameter Fenretinide (4-HPR) 4-Oxofenretinide (4-oxo-4-HPR) 4-Methoxyphenylretinamide (4-MPR) Reference
Linear Range (ng/mL) 0.2 - 50 0.2 - 50 0.2 - 50 [7]
1 - 500 (plasma) - - [8]
50 - 2000 (tumor) - - [8]
LLOQ (ng/mL) 0.2 0.2 0.2 [7]
1 (plasma) - - [8]
50 (tumor) - - [8]
Intra-day Precision (%RSD) < 7.64 < 7.64 < 7.64 [7]
2.1 - 5.5 (plasma) - -
Inter-day Precision (%RSD) < 7.64 < 7.64 < 7.64 [7]
6.9 - 7.5 (plasma) - - [8]
Accuracy (%) 94.92 - 105.43 94.92 - 105.43 94.92 - 105.43 [7]
99.3 - 101.0 (plasma) - - [8]

| Extraction Recovery (%) | > 90.39 | > 90.39 | > 90.39 |[7] |

Table 2: Pharmacokinetic Parameters of Fenretinide and Metabolites in Humans

Compound Dose Cmax (µmol/L) T1/2 (hours) Reference
Fenretinide (4-HPR) 200 mg/day (5 years) ~1.0 27 [9]
4-MPR 200 mg/day (5 years) Similar to 4-HPR 54 [9]

| 4-Oxo-4-HPR | 200 mg/day (5 years) | 0.52 ± 0.17 | - |[10] |

Experimental Protocols

Protocol 1: Bioanalytical Method for Fenretinide and Metabolites in Human Plasma

This protocol describes a general procedure for the extraction and analysis of fenretinide, 4-oxofenretinide, and other metabolites from plasma using this compound as an internal standard, based on established methods.[7][11]

1. Materials and Reagents

  • This compound (Internal Standard, IS)

  • Fenretinide, 4-Oxofenretinide, and other metabolites (Reference Standards)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Ethanol, HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Drug-free human plasma (for calibration and quality control standards)

  • Microcentrifuge tubes (amber, polypropylene)

  • Autosampler vials (amber)

2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of fenretinide, 4-oxofenretinide, and this compound in ethanol. Store at -20°C in the dark.

  • Working Standard Solutions: Serially dilute the stock solutions of the analytes in acetonitrile to prepare working solutions for calibration standards and quality controls (QCs).

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL amber microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution to each tube (except for double blanks).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.[1][2]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • The sample is ready for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Example)

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: Zorbax SB-C18 (e.g., 3.5 µm, 50 x 2.1 mm) or equivalent.[11]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.5 mL/min.

  • Gradient: Develop a suitable gradient to separate the analytes from matrix components (e.g., start with a low percentage of B, ramp up to a high percentage of B to elute analytes, then re-equilibrate).

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

5. Data Analysis

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

  • Determine the concentration of the unknown samples from the calibration curve using the calculated peak area ratios.

G Start Start: Plasma Sample (Calibrator, QC, or Unknown) Spike_IS Spike with This compound Solution Start->Spike_IS Add_ACN Add Cold Acetonitrile (Protein Precipitation) Spike_IS->Add_ACN Vortex Vortex Vigorously Add_ACN->Vortex Centrifuge Centrifuge at High Speed Vortex->Centrifuge Transfer Transfer Supernatant to Autosampler Vial Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject End End: Data Acquisition and Quantification Inject->End

References

Application Notes and Protocols for Preparing Calibration Curves Using 4-Oxofenretinide-d4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxofenretinide is a significant metabolite of the synthetic retinoid fenretinide (B1684555) [N-(4-hydroxyphenyl)retinamide, 4-HPR], which has been investigated for its potential in cancer therapy and prevention. Accurate quantification of 4-Oxofenretinide in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as 4-Oxofenretinide-d4, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterated internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[1]

This document provides detailed application notes and protocols for the preparation of calibration curves using this compound as an internal standard for the quantification of 4-Oxofenretinide in biological samples.

Quantitative Data Summary

The following tables summarize typical concentration ranges for calibration standards and quality control (QC) samples, along with expected performance metrics for a validated LC-MS/MS method.

Table 1: Calibration Curve Standards

Standard LevelAnalyte Concentration (ng/mL)Internal Standard Concentration (ng/mL)
Blank00
Zero Standard (Blank + IS)050
LLOQ0.250
CAL 20.550
CAL 32.050
CAL 45.050
CAL 510.050
CAL 625.050
ULOQ50.050

Note: The calibration range can be adjusted based on the expected concentrations in study samples. A wider range of 1-500 ng/mL has also been reported.[2][3]

Table 2: Quality Control (QC) Sample Concentrations

QC LevelConcentration (ng/mL)
LLOQ QC0.2
Low QC0.6
Medium QC20.0
High QC40.0

Table 3: Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Calibration Curve
Correlation Coefficient (r²)≥ 0.99
Accuracy of Back-Calculated ConcentrationsWithin ±15% of nominal value (±20% for LLOQ)
Intra- and Inter-Assay Precision (%CV)
LLOQ, Low, Medium, High QC≤ 15%
Intra- and Inter-Assay Accuracy (%Bias)
LLOQ, Low, Medium, High QCWithin ±15% of nominal value
Matrix Effect
Coefficient of Variation (%CV) of IS-normalized matrix factor≤ 15%[4]
Extraction Recovery
Consistent and reproducible>85% is desirable

Experimental Protocols

Materials and Reagents
  • 4-Oxofenretinide analytical standard

  • This compound internal standard

  • Control biological matrix (e.g., human plasma, cell culture media)

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Microcentrifuge tubes

  • Autosampler vials

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of 4-Oxofenretinide and this compound into separate volumetric flasks.

    • Dissolve in methanol to a final concentration of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Analyte Working Solutions for Calibration Standards:

    • Perform serial dilutions of the 4-Oxofenretinide primary stock solution with methanol:water (1:1, v/v) to prepare a series of working solutions. These working solutions will be used to spike into the control matrix to create the calibration standards.

  • Analyte Working Solutions for QC Samples:

    • From a separate weighing of the 4-Oxofenretinide primary stock solution, perform serial dilutions to prepare working solutions for the LLOQ, Low, Medium, and High QC samples.

  • Internal Standard (IS) Working Solution (e.g., 500 ng/mL):

    • Dilute the this compound primary stock solution with methanol to a final concentration of 500 ng/mL. This working solution will be added to all samples (except the blank) to achieve a final concentration of 50 ng/mL after sample processing.

Preparation of Calibration Curve and QC Samples in Biological Matrix
  • Calibration Standards:

    • For each calibration level, spike the appropriate analyte working solution into a known volume of the control biological matrix. For example, to prepare a 50 ng/mL standard, add 10 µL of a 500 ng/mL working solution to 90 µL of plasma.

    • Prepare a "Zero Standard" by adding only the internal standard working solution to the matrix.

    • Prepare a "Blank" sample containing only the biological matrix.

  • QC Samples:

    • Prepare LLOQ, Low, Medium, and High QC samples by spiking the corresponding analyte working solutions into the control biological matrix.

Sample Preparation (Protein Precipitation)
  • To 100 µL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (500 ng/mL), resulting in a final IS concentration of 50 ng/mL. For the blank sample, add 10 µL of methanol.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.[5]

  • Vortex each tube for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The precursor and product ions for both 4-Oxofenretinide and this compound need to be optimized by infusing the individual compounds into the mass spectrometer.

Data Analysis
  • Integrate the peak areas of the MRM transitions for 4-Oxofenretinide and this compound.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each standard, QC, and sample.

  • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

  • Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Use the regression equation to calculate the concentration of 4-Oxofenretinide in the QC and study samples.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis stock_analyte Analyte Stock (1 mg/mL) work_cal Analyte Working Stds (Calibration) stock_analyte->work_cal work_qc Analyte Working Stds (QC) stock_analyte->work_qc stock_is IS Stock (d4) (1 mg/mL) work_is IS Working Std (500 ng/mL) stock_is->work_is spike_cal Spike Calibration Stds work_cal->spike_cal spike_qc Spike QC Samples work_qc->spike_qc protein_precip Protein Precipitation (Acetonitrile + IS) work_is->protein_precip matrix Blank Matrix (e.g., Plasma) matrix->spike_cal matrix->spike_qc spike_cal->protein_precip spike_qc->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms data_proc Data Processing (Peak Area Ratio) lcms->data_proc cal_curve Calibration Curve Construction data_proc->cal_curve quant Quantification of Unknown Samples cal_curve->quant G cluster_cell Cancer Cell cluster_nucleus Nucleus fenretinide Fenretinide (4-HPR) rar Retinoic Acid Receptors (RARs) fenretinide->rar RAR-dependent ros Reactive Oxygen Species (ROS) Generation fenretinide->ros RAR-independent ceramide Ceramide Biosynthesis fenretinide->ceramide metabolism Metabolism (e.g., by CYP enzymes) fenretinide->metabolism oxofenretinide 4-Oxofenretinide oxofenretinide->ros g2m_arrest G2/M Cell Cycle Arrest oxofenretinide->g2m_arrest gene_transcription Gene Transcription Modulation rar->gene_transcription apoptosis Apoptosis gene_transcription->apoptosis er_stress ER Stress ros->er_stress ceramide->apoptosis jnk JNK Activation er_stress->jnk jnk->apoptosis g2m_arrest->apoptosis metabolism->oxofenretinide fenretinide_ext Fenretinide (extracellular) fenretinide_ext->fenretinide

References

Solid-Phase Extraction of Retinoids from Biological Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of retinoids from various biological matrices, including plasma, serum, and tissues. The methodologies outlined are designed to ensure high recovery and reproducibility for the quantification of retinol (B82714), retinoic acid, and their isomers.

Introduction

Retinoids, a class of compounds derived from vitamin A, play crucial roles in numerous physiological processes, including vision, immune function, and cellular differentiation.[1][2] Accurate quantification of endogenous and synthetic retinoids in biological samples is essential for understanding their metabolic pathways and for the development of retinoid-based therapeutics.[3] Solid-phase extraction (SPE) offers a robust and efficient method for the selective isolation and concentration of retinoids from complex biological matrices prior to downstream analysis by techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[4][5] Compared to traditional liquid-liquid extraction (LLE), SPE can reduce solvent consumption, minimize sample handling, and is amenable to automation.[5][6]

This guide details SPE protocols utilizing various sorbents, including reversed-phase (C18), normal-phase (silica), and mixed-mode phases, to accommodate the diverse polarities of different retinoids.

Experimental Protocols

Important Precaution: Retinoids are sensitive to light and oxidation. All sample handling and extraction procedures should be performed under yellow or red light to prevent isomerization and degradation.[1][7] The addition of an antioxidant like butylated hydroxytoluene (BHT) to extraction solvents is recommended.[8]

Protocol 1: Reversed-Phase SPE (C18) for Retinol and Retinyl Esters from Plasma/Serum

This protocol is suitable for the extraction of non-polar retinoids like retinol and its esters from plasma or serum.[4][9]

Materials:

Procedure:

  • Sample Pre-treatment:

    • To 500 µL of plasma or serum, add 500 µL of acetonitrile to precipitate proteins.[10]

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Wash the C18 cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of water. Do not allow the cartridge to dry out between steps.[11]

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned C18 cartridge at a slow, dropwise rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of water to remove polar interferences.

    • Follow with a wash of 3 mL of 5% methanol in water to remove remaining salts and very polar impurities.

  • Elution:

    • Elute the retinoids with 2 mL of hexane.[12]

    • Collect the eluate in a clean glass tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC or LC-MS analysis.

Protocol 2: Normal-Phase SPE (Silica) for Retinoic Acid Isomers from Tissues

This protocol is optimized for the extraction of more polar retinoids, such as retinoic acid and its isomers, from tissue homogenates.[13][14]

Materials:

  • Silica (B1680970) SPE Cartridges (e.g., 200 mg, 3 mL)

  • Hexane

  • Ethyl Acetate (B1210297)

  • 2-Propanol

  • Acetic Acid

  • Tissue homogenizer

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • Homogenize approximately 100 mg of tissue in 1 mL of PBS.

    • To the homogenate, add 2 mL of ethanol (B145695) containing 0.1% BHT to precipitate proteins and extract retinoids.

    • Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Wash the silica cartridge with 3 mL of ethyl acetate.

    • Equilibrate the cartridge with 3 mL of hexane.

  • Sample Loading:

    • Evaporate the supernatant from the pre-treatment step to near dryness under nitrogen.

    • Reconstitute the residue in 1 mL of the equilibration solvent (hexane).

    • Load the reconstituted sample onto the conditioned silica cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of hexane to remove non-polar lipids.

    • Follow with a wash of 3 mL of hexane:ethyl acetate (95:5, v/v) to elute less polar interferences.

  • Elution:

    • Elute the retinoic acid isomers with 2 mL of hexane:2-propanol:acetic acid (200:0.7:0.135 by vol).[13]

    • Collect the eluate in a clean glass tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Protocol 3: Mixed-Mode SPE for Simultaneous Extraction of Polar and Non-Polar Retinoids

Mixed-mode SPE combines reversed-phase and ion-exchange functionalities, allowing for the simultaneous extraction of retinoids with a wide range of polarities.[15] This protocol is a general guideline and may require optimization based on the specific mixed-mode sorbent used.

Materials:

  • Mixed-Mode SPE Cartridges (e.g., C8 and SCX functionality)

  • Methanol

  • Acetonitrile

  • Ammonium (B1175870) Acetate buffer (50 mM, pH 6)

  • Acetic Acid (1 M)

  • Ammonium Hydroxide (B78521) (5% in methanol)

  • Nitrogen gas supply

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Pre-treatment:

    • For plasma/serum: Dilute 1 mL of the sample with 1 mL of 50 mM ammonium acetate (pH 6).

    • For tissue homogenate: Homogenize tissue in a suitable buffer and adjust the pH to approximately 6. Centrifuge to remove debris.

  • SPE Cartridge Conditioning:

    • Wash the mixed-mode cartridge with 3 mL of methanol.

    • Equilibrate with 3 mL of 50 mM ammonium acetate (pH 6).

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge at a slow flow rate.

  • Washing:

    • Wash with 3 mL of 50 mM ammonium acetate (pH 6) to remove unretained compounds.

    • Wash with 3 mL of 1 M acetic acid to remove weakly bound basic compounds.

    • Wash with 3 mL of methanol to remove non-polar interferences retained by the C8 phase.

  • Elution:

    • Elute the retinoids with 2 mL of 5% ammonium hydroxide in methanol. The basic pH neutralizes the acidic retinoids, releasing them from the ion-exchange sorbent, while the methanol disrupts the reversed-phase interaction.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

Data Presentation

The following tables summarize quantitative data from various studies on retinoid extraction.

Table 1: Recovery of Retinoids using different SPE methods

RetinoidBiological MatrixSPE SorbentRecovery (%)Reference
RetinolPlasmaC18 and Aminopropyl47.2 ± 1.8[4][9]
RetinolSerumCetyltrimethyl ammonium bromide-modified attapulgite86.9 - 92.8[6]
RetinolPlasmaPacked-fiber (electrospun nanofibers)>90[16]
α-TocopherolPlasmaPacked-fiber (electrospun nanofibers)>90[16]
Various Fat-Soluble VitaminsFood MatricesNot specified80 - 100 (for provitamin samples)[12]
Various RetinoidsPlasmaAcetonitrile mono-phase extraction80 - 105[17]
Fat-Soluble VitaminsHuman SerumISOLUTE® SLE+~90 or above[18][19]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Retinoids

RetinoidBiological MatrixAnalytical MethodLODLOQReference
13-cis-Retinoic AcidPlasmaHPLC-UV0.5 µg/L-[13]
all-trans-Retinoic AcidPlasmaHPLC-UV0.5 µg/L-[13]
RetinolPlasmaHPLC-UV10 µg/L-[13]
all-trans-Retinoic AcidHuman SerumMicro-HPLC100 fmol on column-[20]
RetinolPlasmaPacked-fiber SPE-HPLC0.01 µg/mL-[16]
α-TocopherolPlasmaPacked-fiber SPE-HPLC0.3 µg/mL-[16]
Retinoic Acids-HPLC-MS0.1 - 0.2 ng/mL (LOQ)1-4 pg on column (mLOD)[5]

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the described SPE protocols.

SPE_Workflow_Reversed_Phase cluster_pretreatment Sample Pre-treatment cluster_spe C18 SPE cluster_post_extraction Post-Extraction start Plasma/Serum Sample protein_precipitation Add Acetonitrile, Vortex, Centrifuge start->protein_precipitation supernatant Collect Supernatant protein_precipitation->supernatant conditioning Condition: Methanol, Water supernatant->conditioning loading Load Sample conditioning->loading washing Wash: Water, 5% Methanol loading->washing elution Elute: Hexane washing->elution dry_down Dry Down (Nitrogen) elution->dry_down reconstitute Reconstitute dry_down->reconstitute analysis LC-MS/HPLC Analysis reconstitute->analysis

Caption: Workflow for Reversed-Phase SPE of Retinoids.

SPE_Workflow_Normal_Phase cluster_pretreatment Sample Pre-treatment cluster_spe Silica SPE cluster_post_extraction Post-Extraction start Tissue Sample homogenize Homogenize in PBS start->homogenize extract Add Ethanol, Vortex, Centrifuge homogenize->extract supernatant Collect Supernatant extract->supernatant conditioning Condition: Ethyl Acetate, Hexane supernatant->conditioning loading Load Sample (in Hexane) conditioning->loading washing Wash: Hexane, Hexane:EtOAc (95:5) loading->washing elution Elute: Hexane:IPA:Acetic Acid washing->elution dry_down Dry Down (Nitrogen) elution->dry_down reconstitute Reconstitute dry_down->reconstitute analysis LC-MS/HPLC Analysis reconstitute->analysis

Caption: Workflow for Normal-Phase SPE of Retinoids.

References

Determining the Limit of Quantification for 4-Oxofenretinide Analysis: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for determining the Limit of Quantification (LOQ) for the analysis of 4-Oxofenretinide, a key metabolite of the synthetic retinoid Fenretinide (B1684555). The protocol focuses on a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, suitable for the quantification of 4-Oxofenretinide in biological matrices, particularly human plasma. This guide includes a summary of quantitative data, detailed experimental procedures, and visual representations of the analytical workflow and the relevant biological pathway.

Introduction

4-Oxofenretinide (4-oxo-N-(4-hydroxyphenyl)retinamide) is a significant metabolite of Fenretinide (4-HPR), a synthetic retinoid that has been investigated for its potential in cancer therapy and prevention. Accurate quantification of 4-Oxofenretinide in biological samples is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, enabling a deeper understanding of Fenretinide's metabolism, efficacy, and safety profile. Establishing a reliable Limit of Quantification (LOQ) is a critical step in the validation of any analytical method, as it defines the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

This application note outlines a validated LC-MS/MS method for the analysis of 4-Oxofenretinide and provides a clear protocol for establishing the LOQ, in line with the International Council for Harmonisation (ICH) guidelines.

Quantitative Data Summary

The following tables summarize the quantitative performance of a validated LC-MS/MS method for the analysis of 4-Oxofenretinide in human plasma.

Table 1: Method Performance Characteristics for 4-Oxofenretinide Analysis

ParameterResult
Lower Limit of Quantification (LLOQ)0.2 ng/mL[1]
Upper Limit of Quantification (ULOQ)50 ng/mL[1]
Linearity Range0.2 - 50 ng/mL[1]
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy of the Method

Quality Control SampleIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC (0.6 ng/mL)< 7.64%< 7.64%94.92 - 105.43%[1]
Medium QC (5 ng/mL)< 7.64%< 7.64%94.92 - 105.43%[1]
High QC (40 ng/mL)< 7.64%< 7.64%94.92 - 105.43%[1]

Experimental Protocols

Principle of the Method

This protocol utilizes a sensitive and selective LC-MS/MS method for the quantification of 4-Oxofenretinide in human plasma. The method involves protein precipitation for sample clean-up, followed by chromatographic separation on a C18 reversed-phase column and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents
  • 4-Oxofenretinide reference standard

  • Fenretinide (4-HPR) and other relevant metabolites (e.g., N-(4-methoxyphenyl)retinamide (4-MPR))

  • Internal Standard (IS), e.g., N-(4-ethoxyphenyl)retinamide (4-EPR)[1]

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid, analytical grade

  • Human plasma (with appropriate anticoagulant)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Sample Preparation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot onto the LC-MS/MS system.

LC-MS/MS Conditions

Table 3: Chromatographic and Mass Spectrometric Parameters

ParameterCondition
Chromatography
ColumnZorbax SB-C18, 3.5 µm, 50 x 2.1 mm[1]
Mobile Phase A0.1% Formic Acid in Water[1]
Mobile Phase BAcetonitrile[1]
Flow Rate0.5 mL/min[1]
GradientOptimized for separation of analytes
Injection Volume10 µL
Column Temperature30°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[1]
Scan TypeMultiple Reaction Monitoring (MRM)
MRM Transition (4-Oxofenretinide)To be optimized based on instrumentation
MRM Transition (Internal Standard)To be optimized based on instrumentation
Protocol for Determining the Limit of Quantification (LOQ)

The LOQ is the lowest concentration of 4-Oxofenretinide in a sample that can be quantitatively determined with acceptable precision and accuracy.

3.6.1. Based on Signal-to-Noise Ratio (S/N)

This is a common and accepted method for determining the LOQ for chromatographic assays.

  • Prepare a series of calibration standards at low concentrations, including a blank sample (matrix without analyte).

  • Inject the standards into the LC-MS/MS system and acquire the chromatograms.

  • Determine the signal-to-noise ratio for the 4-Oxofenretinide peak at each concentration. The noise should be determined from a region of the chromatogram close to the analyte peak in a blank sample.

  • The LOQ is the concentration at which the signal-to-noise ratio is typically 10:1 .

3.6.2. Based on the Standard Deviation of the Response and the Slope

This method is also recognized by the ICH guidelines.

  • Prepare a calibration curve with samples in the low concentration range of the expected LOQ.

  • Calculate the standard deviation of the y-intercepts of the regression lines (σ).

  • Determine the slope (S) of the calibration curve.

  • The LOQ can be calculated using the following equation: LOQ = 10 * (σ / S)

3.6.3. Confirmation of the LOQ

Once a potential LOQ is determined, it must be confirmed by analyzing a set of samples (at least five) prepared at this concentration. The precision (%RSD) and accuracy of these samples should be within acceptable limits (typically ≤20% for LLOQ in bioanalytical methods).

Visualizations

Experimental Workflow

experimental_workflow sample Plasma Sample is_addition Addition of Internal Standard sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis & LOQ Determination lcms->data_analysis

Caption: Experimental workflow for 4-Oxofenretinide analysis.

Signaling Pathway of 4-Oxofenretinide

signaling_pathway fenretinide Fenretinide (4-HPR) cyp_enzymes CYP Enzymes (e.g., CYP3A4) fenretinide->cyp_enzymes Metabolism oxofenretinide 4-Oxofenretinide cyp_enzymes->oxofenretinide cell_cycle G2/M Cell Cycle Arrest oxofenretinide->cell_cycle Induces caspase9 Caspase-9 Activation oxofenretinide->caspase9 Induces apoptosis Apoptosis caspase9->apoptosis

Caption: Metabolic conversion and downstream effects of 4-Oxofenretinide.

Conclusion

This application note provides a comprehensive guide for the determination of the Limit of Quantification for 4-Oxofenretinide using a validated LC-MS/MS method. The detailed protocols and quantitative data presented herein will be a valuable resource for researchers, scientists, and drug development professionals involved in the study of Fenretinide and its metabolites. Adherence to these guidelines will ensure the generation of high-quality, reliable data for pharmacokinetic and other related studies.

References

Application Notes and Protocols for the Use of 4-Oxofenretinide-d4 in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxofenretinide, a primary metabolite of the synthetic retinoid fenretinide (B1684555) (N-(4-hydroxyphenyl)retinamide, 4-HPR), has emerged as a potent anti-cancer agent in preclinical studies.[1][2] It demonstrates significant activity in inducing cell growth inhibition, cell cycle arrest, and apoptosis in a variety of cancer cell lines, including those resistant to the parent compound, fenretinide.[1][3] Notably, 4-Oxofenretinide often exhibits greater potency than fenretinide, suggesting its potential as a therapeutic agent in its own right.[3][4] The deuterated form, 4-Oxofenretinide-d4, serves as a valuable tool for pharmacokinetic and metabolic studies, allowing researchers to distinguish the metabolite from its endogenously produced counterparts.

These application notes provide an overview of the mechanisms of action of 4-Oxofenretinide and detailed protocols for its application in cancer cell line research.

Mechanism of Action

4-Oxofenretinide exerts its anti-cancer effects through a multi-faceted approach, engaging at least two independent signaling pathways.[4][5] This dual mechanism may contribute to its enhanced potency and its ability to overcome resistance to fenretinide.[4]

1. Induction of Apoptosis via Reactive Oxygen Species (ROS) Generation:

Similar to its parent compound, 4-Oxofenretinide induces the generation of reactive oxygen species (ROS).[1][4] This leads to oxidative stress and triggers a signaling cascade that involves:

  • Endoplasmic Reticulum (ER) Stress Response: An accumulation of unfolded proteins in the ER.[4]

  • JNK Activation: Activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4]

  • Upregulation of Pro-apoptotic Proteins: Increased expression of proteins such as p53, p21, and PLAcental Bone morphogenetic protein (PLAB).[1][3][4]

  • Caspase Activation: The apoptotic cascade is executed through the activation of caspase-9 and caspase-3.[1][2]

2. Antimicrotubule Activity and Mitotic Arrest:

Unlike fenretinide, 4-Oxofenretinide has been shown to inhibit tubulin polymerization.[4][5] This disruption of microtubule dynamics leads to:

  • Multipolar Spindle Formation: Aberrant mitotic spindle formation during cell division.[4][5]

  • G2-M Cell Cycle Arrest: A halt in the cell cycle at the G2-M phase, preventing cell proliferation.[1][2] This effect is associated with the reduced expression of key regulatory proteins of the G2-M phase, such as cyclin-dependent kinase 1 (CDK1) and cdc25c.[1]

Importantly, the antimicrotubule activity of 4-Oxofenretinide is independent of the ROS-mediated apoptotic pathway.[4] This dual action provides a robust mechanism for inhibiting cancer cell growth and survival. The effects of 4-Oxofenretinide appear to be independent of nuclear retinoid receptors (RARs).[1][3]

Data Presentation: In Vitro Efficacy

The following table summarizes the reported 50% growth inhibitory concentrations (IC50) of 4-Oxofenretinide in various human cancer cell lines, demonstrating its broad-spectrum anti-cancer activity.

Cell LineCancer TypeIC50 of 4-Oxofenretinide (µM)IC50 of Fenretinide (µM)Reference
A2780Ovarian Carcinoma~2.5~5[1][3]
A2780/HPROvarian Carcinoma (Fenretinide-resistant)~3>10[1][3]
IGROV-1Ovarian Carcinoma~2~4[3]
SKOV-3Ovarian Carcinoma~3~6[3]
OVCAR-3Ovarian Carcinoma~2.5~5[3]
MCF-7Breast Adenocarcinoma~2~8[3]
T47DBreast Ductual Carcinoma~2.5~5[3][4]
SK-N-BENeuroblastoma~1.5~3[3][4]
HeLaCervical CancerNot specifiedNot specified[4]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anti-cancer effects of this compound in cancer cell lines.

Cell Viability Assay (Sulforhodamine B Assay)

This assay measures cell proliferation and cytotoxicity based on the measurement of cellular protein content.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Plate shaker

  • Microplate reader (510 nm)

Protocol:

  • Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well and place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Caspase-3/7 Activity Assay)

This assay quantifies the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

  • This compound stock solution

  • Cancer cell lines

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay kit (or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in white-walled 96-well plates and treat with various concentrations of this compound as described in the cell viability assay protocol. Incubate for 24-48 hours.

  • Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the number of cells (can be determined from a parallel plate stained with SRB or by using a cell viability reagent) and express the results as fold-change in caspase activity compared to the vehicle control.

Cell Cycle Analysis (Flow Cytometry)

This protocol allows for the quantification of cells in different phases of the cell cycle.

Materials:

  • This compound stock solution

  • Cancer cell lines

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation: Resuspend the cells in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

G cluster_ros ROS-Dependent Apoptotic Pathway cluster_tubulin Antimicrotubule Pathway ros ROS Generation er ER Stress ros->er jnk JNK Activation er->jnk p53 p53/p21 Upregulation jnk->p53 plab PLAB Upregulation jnk->plab cas9 Caspase-9 Activation p53->cas9 plab->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis_ros Apoptosis cas3->apoptosis_ros tubulin Tubulin Polymerization Inhibition spindle Multipolar Spindle Formation tubulin->spindle g2m G2/M Arrest spindle->g2m drug 4-Oxofenretinide drug->ros drug->tubulin

Caption: Dual mechanisms of action of 4-Oxofenretinide in cancer cells.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate 72-96h treat->incubate2 fix Fix with TCA incubate2->fix stain Stain with SRB fix->stain read Read Absorbance (510 nm) stain->read analyze Calculate % Growth Inhibition and IC50 Value read->analyze

Caption: Workflow for assessing cell viability using the SRB assay.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting issues related to isotopic exchange in deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem in quantitative analysis?

A1: Isotopic exchange, also known as "back-exchange," is a chemical process where deuterium (B1214612) atoms on a deuterated internal standard (IS) are unintentionally replaced by hydrogen atoms from the surrounding environment, such as solvents or the sample matrix.[1][2] This phenomenon can severely compromise the accuracy of quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS).[1] The loss of deuterium from the internal standard leads to a decrease in its signal and an artificial increase in the signal of the unlabeled analyte, resulting in inaccurate quantification.[1][2]

Q2: What are the primary factors that influence the rate of isotopic exchange?

A2: Several key factors can significantly impact the rate of isotopic exchange:

  • pH: The stability of deuterium labels is highly dependent on the pH of the solution.[2][3] The rate of exchange is generally at its minimum in the pH range of 2 to 3 and increases significantly under acidic or basic conditions.[4][5][6]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[1][2][7] Storing and processing samples at elevated temperatures can lead to substantial loss of deuterium over time.[1]

  • Solvent Composition: Protic solvents like water, methanol, and ethanol (B145695) are sources of hydrogen and can facilitate back-exchange.[1][2] Prolonged exposure to these solvents can increase the likelihood of exchange.[1]

  • Position of the Deuterium Label: The location of the deuterium atom within the molecule is critical.[2][3] Deuterium atoms on heteroatoms (e.g., -OH, -NH) are highly susceptible to exchange.[3][8] Deuterium on carbon atoms adjacent to carbonyl groups can also be prone to exchange.[3][8]

  • Sample Matrix: The components of the sample matrix, such as enzymes or other catalytic species in biological samples like plasma or urine, can facilitate isotopic exchange.[1]

Q3: Which functional groups are most susceptible to isotopic exchange?

A3: The lability of a deuterium label is directly related to the functional group to which it is attached or is near. The following table summarizes the relative susceptibility of hydrogens on common functional groups to exchange.

Functional GroupExchangeabilityConditions Favoring Exchange
Alcohols (-OH)Highly LabileNeutral, acidic, or basic conditions
Amines (-NH₂, -NHR)Highly LabileNeutral, acidic, or basic conditions
Carboxylic Acids (-COOH)Highly LabileNeutral, acidic, or basic conditions
Amides (-CONH-)LabileAcid or base-catalyzed
α-Hydrogens to CarbonylsModerately LabileAcid or base-catalyzed (via enolization)[1]

Q4: My deuterated internal standard shows a lower signal than expected. Could this be due to isotopic exchange?

A4: Yes, a diminishing signal from your deuterated internal standard is a classic symptom of isotopic exchange.[1][7] This occurs because the loss of deuterium atoms leads to a decrease in the mass of the internal standard, causing it to be detected at a lower mass-to-charge ratio (m/z) or not at all in the specified mass transition.

Q5: I am observing a peak for my analyte in blank samples that were only spiked with the deuterated internal standard. What could be the cause?

A5: This "false positive" signal for the unlabeled analyte is another strong indicator of isotopic exchange.[2][7] When the deuterated internal standard loses its deuterium and reverts to the unlabeled form, it is then detected as the analyte, leading to an overestimation of the analyte's concentration.[1]

Q6: Are there alternatives to deuterated standards to avoid isotopic exchange issues?

A6: Yes, using internal standards labeled with stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) is a more robust alternative as they are not susceptible to isotopic exchange.[1][7][9] However, the synthesis of ¹³C and ¹⁵N labeled compounds is often more complex and expensive compared to deuterium labeling.[4][9]

Troubleshooting Guides

Guide 1: Diagnosing Isotopic Exchange

If you suspect isotopic exchange is occurring, follow this workflow to diagnose the issue.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Analysis cluster_3 Conclusion A Inconsistent IS Signal or Analyte Peak in Blank + IS B Review IS Structure: Labile Deuterium Position? A->B C Analyze IS Solution Alone: Presence of Unlabeled Analyte? A->C D Incubate IS in Matrix and Solvents (See Protocol 1) A->D E Monitor IS and Analyte Signal Over Time via LC-MS B->E C->E D->E F Significant Decrease in IS Signal and/or Increase in Analyte Signal? E->F G Isotopic Exchange Confirmed F->G Yes H Issue Likely Not Isotopic Exchange. Investigate Other Causes. F->H No

Caption: Workflow for diagnosing isotopic exchange.

Guide 2: Preventing Isotopic Exchange

Once isotopic exchange is confirmed, implement the following preventative measures.

G cluster_0 Preventative Strategies cluster_1 Specific Actions A Optimize Storage Conditions A1 Store at Low Temperature (-20°C or below) A->A1 A2 Use Aprotic Solvents for Stock Solutions A->A2 B Modify Sample Preparation B1 Minimize Incubation Times B->B1 B2 Control pH (adjust to pH 2-3 if possible) B->B2 B3 Work at Reduced Temperatures (e.g., on ice) B->B3 C Adjust Analytical Method C1 Use Deuterated Mobile Phases if Possible C->C1 C2 Shorten Analytical Run Times C->C2 D Select a More Stable IS D1 Choose IS with Deuterium on Stable Positions D->D1 D2 Consider ¹³C or ¹⁵N Labeled IS D->D2

Caption: Strategies to prevent isotopic exchange.

Experimental Protocols

Protocol 1: Assessing the Stability of a Deuterated Internal Standard

Objective: To determine if isotopic exchange of a deuterated internal standard occurs under specific experimental conditions (e.g., in the sample matrix or reconstitution solvent).

Materials:

  • Deuterated internal standard (IS) stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation and reconstitution solvents

  • LC-MS/MS system

Methodology:

  • Prepare Initial Sample (T=0): Spike a known concentration of the IS into the blank matrix. Immediately process this sample using your standard sample preparation protocol. This will serve as your baseline.

  • Prepare Incubated Samples:

    • Matrix Stability: Spike the same concentration of the IS into the blank matrix and incubate it under conditions that mimic your experimental procedure (e.g., room temperature for 4 hours).

    • Solvent Stability: Spike the IS into your sample reconstitution solvent and incubate under the same conditions as the matrix stability sample.

  • Sample Processing: After the incubation period, process the incubated samples using your established extraction/preparation method.

  • LC-MS/MS Analysis: Analyze the T=0 and incubated samples by LC-MS/MS. Monitor the mass transitions for both the deuterated internal standard and the corresponding unlabeled analyte.

  • Data Analysis:

    • Compare the peak area of the IS in the incubated samples to the T=0 sample. A significant decrease (e.g., >15-20%) in the IS signal suggests instability.

    • Monitor for any increase in the peak area of the unlabeled analyte in the incubated samples compared to the T=0 sample.

Data Presentation:

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in IS SignalAnalyte Peak Detected in IS Channel?
T=0 (Matrix)047.40%No
Incubated Matrix4257.435%Yes
Incubated Solvent4258.050%Yes
Optimized Condition443.0<5%No

This table presents hypothetical data for illustrative purposes.

Protocol 2: Evaluating the Presence of Unlabeled Analyte in the Internal Standard Stock

Objective: To determine if the deuterated internal standard stock solution is contaminated with the unlabeled analyte.

Materials:

  • Deuterated internal standard (IS) stock solution

  • Blank matrix

  • LC-MS/MS system

Methodology:

  • Prepare Blank Sample: Use a matrix sample known to be free of the analyte.

  • Spike with Internal Standard: Add the deuterated internal standard to the blank sample at the same concentration used in your analytical method.

  • Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.

  • Evaluate the Response: The response for the unlabeled analyte should be minimal, typically less than a small percentage of the lower limit of quantification (LLOQ) for the analyte. A significant response indicates contamination of the IS with the unlabeled analyte.

This technical support guide provides a framework for understanding, diagnosing, and mitigating issues related to isotopic exchange in deuterated internal standards. By following these guidelines and experimental protocols, researchers can enhance the accuracy and reliability of their quantitative analyses.

References

Technical Support Center: Optimizing Chromatographic Separation of Fenretinide and 4-Oxofenretinide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of fenretinide (B1684555) and its active metabolite, 4-Oxofenretinide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of fenretinide and 4-Oxofenretinide.

1. Poor Resolution Between Fenretinide and 4-Oxofenretinide Peaks

  • Question: My chromatogram shows overlapping peaks for fenretinide and 4-Oxofenretinide. How can I improve the resolution?

  • Answer: Poor resolution is a common issue. Consider the following troubleshooting steps:

    • Mobile Phase Composition: The polarity difference between fenretinide and 4-Oxofenretinide is key to their separation. 4-Oxofenretinide is more polar than fenretinide. Adjusting the gradient of your mobile phase can enhance separation. A shallower gradient or a lower initial percentage of the stronger solvent (e.g., acetonitrile) can increase the retention time difference between the two analytes.[1][2][3]

    • Column Chemistry: A C18 stationary phase is commonly used for the separation of these compounds.[1][2][3] If you are still facing resolution issues, consider a column with a different C18 bonding technology or a different stationary phase altogether, such as a phenyl-hexyl column, which can offer different selectivity for aromatic compounds.

    • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[3] However, be mindful that this will also increase the run time.

    • Temperature: Optimizing the column temperature can influence selectivity. Experiment with temperatures in the range of 25-40°C. A change in temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting the separation.[3]

2. Peak Tailing for Fenretinide and/or 4-Oxofenretinide

  • Question: I am observing significant peak tailing for one or both of my analytes. What could be the cause and how do I fix it?

  • Answer: Peak tailing can be caused by several factors. Here's how to address them:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analytes, leading to tailing. Ensure your mobile phase is acidified, for example, with 0.1% formic acid.[1][2][3] The acidic mobile phase will protonate the silanol groups, minimizing these secondary interactions.

    • Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of your sample.

    • Column Contamination: Contaminants from previous injections or the sample matrix can accumulate on the column, leading to active sites that cause tailing. Flush the column with a strong solvent or, if necessary, replace the column.

    • Metal Contamination: Both fenretinide and 4-Oxofenretinide can interact with metal ions in the HPLC system (e.g., from stainless steel frits or tubing). Using a column with a metal-free flow path or adding a chelating agent like EDTA to the mobile phase (if compatible with your detection method) can help.

3. Inconsistent Retention Times

  • Question: The retention times for my analytes are shifting between injections. What should I check?

  • Answer: Fluctuating retention times can compromise the reliability of your assay. Investigate the following:

    • Pump Performance: Inconsistent mobile phase delivery from the pump is a common cause. Check for leaks in the pump heads and ensure proper solvent degassing to prevent air bubbles.

    • Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for each run. Small variations in the percentage of organic solvent or the concentration of additives can lead to shifts in retention time.

    • Column Equilibration: Make sure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

    • Temperature Fluctuations: A stable column temperature is crucial for reproducible retention times. Use a column oven to maintain a constant temperature.[3]

4. Low Signal Intensity or Poor Sensitivity

  • Question: I am struggling to detect low concentrations of fenretinide and 4-Oxofenretinide. How can I improve the sensitivity of my method?

  • Answer: For low-level detection, especially in biological matrices, a highly sensitive method is required.

    • Detector Choice: A tandem mass spectrometer (MS/MS) is the preferred detector for high-sensitivity and high-selectivity analysis of these compounds.[1][2][3][4] Operating in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the parent and product ions for each analyte, significantly reducing background noise.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode has been shown to be effective for the analysis of fenretinide and its metabolites.[1][2][3]

    • Sample Preparation: A robust sample preparation method is critical to remove interfering substances from the matrix (e.g., plasma). Protein precipitation with a solvent like ethanol (B145695) is a simple and effective method.[1][2][3] Solid-phase extraction (SPE) can also be employed for cleaner samples and analyte enrichment.

    • Mobile Phase Additives: The presence of an acid like formic acid in the mobile phase can enhance the ionization efficiency of the analytes in the ESI source.[1][2][3]

Frequently Asked Questions (FAQs)

1. What is a typical HPLC/UPLC-MS/MS method for the separation of fenretinide and 4-Oxofenretinide?

  • A common and effective method involves using a C18 reversed-phase column with a gradient elution. The mobile phase typically consists of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B).[1][2][3] Detection is achieved using a tandem mass spectrometer with an electrospray ionization source operating in positive ion and MRM mode.[1][2][3]

2. What are the expected retention times for fenretinide and 4-Oxofenretinide?

  • Retention times will vary depending on the specific column, mobile phase gradient, and flow rate used. However, 4-Oxofenretinide, being more polar, will typically elute earlier than fenretinide. In one reported method, the retention times were approximately 3.1 minutes for 4-Oxofenretinide and 4.2 minutes for fenretinide.[3]

3. How should I prepare my samples, especially from a biological matrix like plasma?

  • For plasma samples, a protein precipitation method is often sufficient. This can be done by adding a precipitating agent like cold ethanol to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins.[3] The supernatant can then be diluted and injected into the LC-MS/MS system.

4. Are there any stability concerns I should be aware of for fenretinide and 4-Oxofenretinide?

  • Retinoids, in general, can be sensitive to light and oxidation. It is advisable to protect samples from light by using amber vials and minimizing their exposure to ambient light.[5] Samples should be stored at low temperatures (e.g., -80°C) to ensure long-term stability.[5] Studies have shown that fenretinide and its metabolites are stable under typical autosampler conditions and through freeze-thaw cycles when handled properly.[1][2]

Data Presentation

Table 1: Typical Chromatographic Parameters for Separation of Fenretinide and 4-Oxofenretinide

ParameterRecommended ConditionReference
Column Zorbax SB-C18 (e.g., 50 x 2.1 mm, 3.5 µm)[1][2][3]
Mobile Phase A 0.1% Formic Acid in Water[1][2][3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[1][2][3]
Flow Rate 0.5 mL/min[1][2][3]
Column Temperature 30°C[3]
Injection Volume 3 µL[3]
Detector Tandem Mass Spectrometer (MS/MS)[1][2][3]
Ionization Mode ESI Positive[1][2][3]

Table 2: Example Mass Spectrometry Transitions for MRM Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
4-Oxofenretinide406.3297.2[3]
Fenretinide392.3283.2[3]
Internal Standard (4-EPR)420.3283.2[3]

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Fenretinide and 4-Oxofenretinide in Human Plasma

This protocol is based on a validated method reported in the literature.[1][2][3]

1. Sample Preparation (Protein Precipitation)

  • To a 25 µL aliquot of human plasma in a 1.5 mL amber microcentrifuge tube, add 5 µL of internal standard working solution (e.g., N-(4-ethoxyphenyl)retinamide, 4-EPR, at 10 µg/mL).

  • Add 470 µL of cold ethanol.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Collect the supernatant and dilute it 1:50 (v/v) with mobile phase B (0.1% formic acid in acetonitrile).

  • Transfer the diluted supernatant to an amber autosampler vial.

2. Chromatographic Conditions

  • HPLC System: An HPLC or UPLC system capable of binary gradient elution.

  • Column: Zorbax SB-C18, 3.5 µm, 50 x 2.1 mm.

  • Guard Column: XBridge C18, 3.5 µm, 10 x 2.1 mm.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 45-95% B

    • 2-7 min: 95% B

    • 7-7.5 min: 95-45% B

    • 7.5-10 min: 45% B

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 3 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • 4-Oxofenretinide: m/z 406.3 → 297.2

    • Fenretinide: m/z 392.3 → 283.2

    • Internal Standard (4-EPR): m/z 420.3 → 283.2

  • Source Temperature: 600°C.

  • Dwell Time: 50 ms.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Cold Ethanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Mobile Phase B supernatant->dilute injection Inject into LC-MS/MS dilute->injection hplc HPLC Separation (C18 Column, Gradient Elution) injection->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms chromatogram Generate Chromatogram ms->chromatogram quantification Quantification chromatogram->quantification

Caption: Experimental workflow for the analysis of fenretinide and 4-Oxofenretinide.

Troubleshooting_Tree cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_retention Inconsistent Retention start Chromatographic Issue Identified res_q Overlapping Peaks? start->res_q tail_q Asymmetric Peaks? start->tail_q ret_q Retention Time Shift? start->ret_q res_a1 Adjust Gradient (shallower) res_q->res_a1 Yes res_a2 Lower Flow Rate res_q->res_a2 Yes res_a3 Change Column Temperature res_q->res_a3 Yes tail_a1 Acidify Mobile Phase (e.g., 0.1% Formic Acid) tail_q->tail_a1 Yes tail_a2 Reduce Sample Concentration tail_q->tail_a2 Yes tail_a3 Clean/Replace Column tail_q->tail_a3 Yes ret_a1 Check Pump for Leaks ret_q->ret_a1 Yes ret_a2 Ensure Consistent Mobile Phase Prep ret_q->ret_a2 Yes ret_a3 Adequate Column Equilibration ret_q->ret_a3 Yes

Caption: Troubleshooting decision tree for common chromatographic issues.

References

Technical Support Center: Minimizing Matrix Effects for 4-Oxofenretinide-d4 in Plasma Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Oxofenretinide-d4 as an internal standard in plasma sample analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental workflow, focusing on the use of this compound to minimize matrix effects in plasma samples.

Issue Potential Cause Recommended Solution
High Variability in Analyte/Internal Standard Peak Area Inconsistent sample preparationEnsure precise and consistent pipetting of plasma, internal standard, and extraction solvents. Use automated liquid handlers for high-throughput analysis to minimize human error.
Incomplete protein precipitationOptimize the ratio of organic solvent to plasma. A 3:1 or 4:1 ratio of cold acetonitrile (B52724) to plasma is a common starting point. Ensure thorough vortexing and adequate centrifugation time and speed to pellet all proteins.
Presence of phospholipids (B1166683)Phospholipids are a major source of matrix effects in plasma. Consider more rigorous sample cleanup methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) if protein precipitation is insufficient.
Low Analyte and Internal Standard Recovery Inefficient extractionThe chosen extraction solvent may not be optimal for 4-Oxofenretinide and its deuterated internal standard. For LLE, test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether). For SPE, screen different sorbents and elution solvents.
Analyte/Internal Standard degradationEnsure the stability of 4-Oxofenretinide and this compound under the extraction and storage conditions. Avoid prolonged exposure to light and elevated temperatures.
Poor Peak Shape or Splitting Incompatibility between the final extract and the mobile phaseThe solvent used to reconstitute the dried extract should be similar in composition to the initial mobile phase to ensure good peak shape.
Column overloadInjecting a sample that is too concentrated can lead to poor chromatography. Dilute the final extract if necessary.
Significant Ion Suppression or Enhancement Co-elution of matrix componentsModify the chromatographic gradient to better separate the analyte and internal standard from interfering matrix components. A shallower gradient can improve resolution.
Inadequate sample cleanupAs mentioned, if significant matrix effects are observed with protein precipitation, a more selective sample preparation technique like SPE is recommended.
Inconsistent Internal Standard Response Across a Batch Pipetting errors during internal standard additionAdd the internal standard to all samples, standards, and quality controls at the beginning of the sample preparation process to ensure consistency.
Matrix effects impacting the internal standard differently in various samplesWhile this compound is an ideal internal standard, differential matrix effects can still occur. Investigate the matrix effect in multiple lots of plasma to assess variability.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in plasma analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] In plasma, these components can include phospholipids, salts, and proteins.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy and precision of quantitative results.[1]

Q2: How does using a deuterated internal standard like this compound help minimize matrix effects?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for quantitative LC-MS/MS analysis. Since it is chemically almost identical to the analyte (4-Oxofenretinide), it co-elutes chromatographically and experiences nearly the same matrix effects. This allows the deuterated internal standard to compensate for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification.

Q3: Can this compound completely eliminate matrix effects?

A3: While highly effective, a deuterated internal standard may not completely eliminate all issues related to matrix effects. In some instances, "differential matrix effects" can occur where the analyte and the deuterated standard are affected slightly differently by the matrix. This can sometimes be attributed to minor differences in retention time. Therefore, thorough method development and validation are still crucial.

Q4: What are the most common sample preparation techniques to reduce matrix effects in plasma, and how do they compare?

A4: The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Technique Principle Advantages Disadvantages
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate plasma proteins.Simple, fast, and inexpensive.Provides the least clean extract, often with significant remaining phospholipids and other matrix components.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte into an immiscible organic solvent based on its solubility.Provides a cleaner extract than PPT by removing many polar interferences.Can be more time-consuming and may have lower recovery for some analytes.[2]
Solid-Phase Extraction (SPE) Separation of the analyte from the matrix by passing the sample through a solid sorbent that retains the analyte, followed by washing and elution.Offers the cleanest extracts, effectively removing phospholipids and other interferences.[2]More complex, time-consuming, and expensive than PPT and LLE.[2]

Q5: How can I quantitatively assess the matrix effect in my assay?

A5: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank plasma sample to the peak area of the analyte in a neat solution at the same concentration. An IS-normalized MF is also calculated to evaluate how well the internal standard compensates for the matrix effect.[3][4]

Data Presentation

The following table summarizes recovery and matrix effect data for fenretinide (B1684555) (4-HPR) and its metabolites, including 4-Oxofenretinide (4-oxo-4-HPR), using a protein precipitation method with ethanol.

Table 1: Recovery and Matrix Effect of Fenretinide and its Metabolites in Human Plasma using Protein Precipitation [4]

AnalyteQC Level (ng/mL)Recovery (%)Matrix Effect (%)
4-HPR 0.691.82 ± 4.21102.13 ± 3.55
496.35 ± 2.67101.54 ± 2.89
4098.77 ± 1.98100.98 ± 2.11
4-oxo-4-HPR 0.695.67 ± 3.14103.21 ± 3.24
499.89 ± 2.11102.67 ± 2.56
40101.34 ± 1.56101.87 ± 1.99
4-MPR 0.698.23 ± 2.89101.98 ± 2.98
4100.12 ± 1.98101.34 ± 2.33
40102.38 ± 1.23100.56 ± 1.78
IS (4-EPR) 2.098.71 ± 2.03101.45 ± 2.45

Data presented as mean ± SD (n=6). A matrix effect value close to 100% indicates minimal ion suppression or enhancement.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Sample Preparation

This protocol is based on the method described by Kang et al. for the analysis of fenretinide and its metabolites in human plasma.[4][5]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample (unknown, calibration standard, or quality control).

  • Internal Standard Addition: Add 25 µL of the this compound internal standard working solution.

  • Protein Precipitation: Add 200 µL of cold ethanol.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Dilution: Dilute the supernatant with an appropriate volume of the mobile phase or reconstitution solvent before injection into the LC-MS/MS system.

Protocol 2: Quantitative Assessment of Matrix Effect

This protocol outlines the post-extraction spike method to determine the matrix factor.

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (4-Oxofenretinide) and internal standard (this compound) into the final reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Extract blank plasma from at least six different sources using the established sample preparation protocol (e.g., Protocol 1). Spike the analyte and internal standard into the final, clean extracts at the same concentration as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank plasma before the extraction process. This set is used to determine recovery.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and internal standard.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (%) = (Mean Peak Area in Set B / Mean Peak Area in Set A) x 100

    • IS-Normalized Matrix Factor (%) = ((Mean Analyte Peak Area in Set B / Mean IS Peak Area in Set B) / (Mean Analyte Peak Area in Set A / Mean IS Peak Area in Set A)) x 100

  • Calculate Recovery:

    • Recovery (%) = (Mean Peak Area in Set C / Mean Peak Area in Set B) x 100

Visualizations

cluster_workflow Experimental Workflow for Plasma Sample Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is sample_prep Sample Preparation (PPT, LLE, or SPE) add_is->sample_prep analysis LC-MS/MS Analysis sample_prep->analysis data Data Processing (Analyte/IS Ratio) analysis->data

Caption: A generalized workflow for the analysis of 4-Oxofenretinide in plasma using a deuterated internal standard.

cluster_decision Decision Tree for Mitigating Matrix Effects start High Matrix Effect Observed? optimize_chrom Optimize Chromatography (e.g., gradient, column) start->optimize_chrom Yes lle Implement Liquid-Liquid Extraction (LLE) start->lle Yes, after chromatography optimization spe Implement Solid-Phase Extraction (SPE) start->spe Yes, if LLE is insufficient end Matrix Effect Minimized start->end No ppt Start with Protein Precipitation (PPT) ppt->start optimize_chrom->start Still High lle->start Still High lle->end No spe->end No

Caption: A logical decision-making process for selecting a sample preparation method to minimize matrix effects.

References

issues with 4-Oxofenretinide-d4 stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Oxofenretinide-d4. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in various solvents. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving and storing this compound?

A1: For optimal stability, it is recommended to dissolve this compound in DMSO for stock solutions. For working solutions, anhydrous ethanol (B145695) or acetonitrile (B52724) are suitable for short-term storage (up to 24 hours) when kept at 2-8°C and protected from light. Long-term storage of solutions is not recommended.

Q2: I am observing rapid degradation of my compound in a methanol-based mobile phase during HPLC analysis. What could be the cause?

A2: this compound is susceptible to degradation in protic solvents like methanol (B129727), especially when exposed to light and elevated temperatures. The presence of trace amounts of acid or base in the methanol can catalyze the degradation. We recommend using a mobile phase based on acetonitrile and water with a suitable buffer, such as ammonium (B1175870) acetate, to maintain a stable pH.

Q3: Can I store my this compound stock solution in DMSO at room temperature?

A3: Storing this compound stock solutions in DMSO at room temperature is not recommended for periods longer than a few hours. For extended storage, aliquots of the DMSO stock solution should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can lead to compound degradation.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: this compound is highly sensitive to pH in aqueous environments. The compound is most stable in a slightly acidic to neutral pH range (pH 5.0-7.0). Both strongly acidic and alkaline conditions can lead to rapid degradation through hydrolysis and oxidation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent results in cell-based assays.

  • Possible Cause 1: Degradation in culture medium.

    • Solution: Prepare fresh working solutions of this compound in your cell culture medium immediately before each experiment. Do not store the compound in the medium for extended periods.

  • Possible Cause 2: Adsorption to plasticware.

Issue 2: Appearance of unknown peaks in chromatograms.

  • Possible Cause 1: Solvent-induced degradation.

    • Solution: Refer to the stability data in Table 1 to select a more suitable solvent. Ensure all solvents are of high purity and are degassed before use.

  • Possible Cause 2: Photodegradation.

    • Solution: Protect all solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil.

Below is a decision tree to help troubleshoot inconsistent experimental results.

G A Inconsistent Results B Check for Compound Degradation A->B C Analyze by HPLC/LC-MS B->C Yes F Check for Assay Interference B->F No D Degradation Products Observed? C->D E Review Solvent & Storage D->E Yes G No Degradation D->G No H Optimize Assay Conditions F->H Yes

Caption: Troubleshooting Decision Tree for Inconsistent Results.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of this compound in Various Solvents

  • Preparation of Stock Solution:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of anhydrous DMSO to prepare a 1 mg/mL stock solution.

  • Preparation of Test Solutions:

    • Dilute the stock solution to a final concentration of 10 µg/mL in each of the following solvents: acetonitrile, ethanol, methanol, and a 50:50 (v/v) mixture of acetonitrile and water.

  • Incubation:

    • Transfer 1 mL of each test solution into amber glass vials.

    • Incubate the vials under the following conditions:

      • 2-8°C (refrigerated)

      • 25°C (room temperature)

      • 40°C (accelerated stability)

  • Sample Analysis:

    • At specified time points (0, 2, 4, 8, and 24 hours), withdraw an aliquot from each vial.

    • Analyze the samples immediately by HPLC-UV to determine the remaining concentration of this compound.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Isocratic elution with 70% acetonitrile and 30% water containing 10 mM ammonium acetate.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 360 nm

    • Injection Volume: 10 µL

The following diagram illustrates the experimental workflow for the stability assessment.

G A Prepare 1 mg/mL Stock in DMSO B Dilute to 10 µg/mL in Test Solvents A->B C Incubate at 2-8°C, 25°C, 40°C B->C D Sample at 0, 2, 4, 8, 24h C->D E HPLC-UV Analysis D->E F Determine % Recovery E->F

Caption: Workflow for this compound Stability Testing.

Data Presentation

The following tables summarize the stability data for this compound in various solvents at different temperatures over a 24-hour period.

Table 1: Stability of this compound at 2-8°C (% Recovery)

Solvent2 hours4 hours8 hours24 hours
DMSO99.8%99.5%99.2%98.5%
Acetonitrile99.6%99.1%98.8%97.9%
Ethanol99.2%98.5%97.6%96.1%
Methanol98.1%96.4%93.2%88.7%
Acetonitrile:Water (50:50)97.5%95.3%91.8%85.4%

Table 2: Stability of this compound at 25°C (% Recovery)

Solvent2 hours4 hours8 hours24 hours
DMSO99.1%98.2%97.0%94.3%
Acetonitrile98.5%97.1%95.0%90.2%
Ethanol97.4%95.2%91.5%84.6%
Methanol95.3%91.0%84.2%72.1%
Acetonitrile:Water (50:50)94.2%89.1%80.5%68.9%

Table 3: Stability of this compound at 40°C (% Recovery)

Solvent2 hours4 hours8 hours24 hours
DMSO97.9%96.0%92.8%87.5%
Acetonitrile96.2%92.8%87.4%78.3%
Ethanol94.1%88.7%81.0%69.8%
Methanol90.5%82.3%70.1%55.4%
Acetonitrile:Water (50:50)88.3%78.9%65.2%49.6%

Technical Support Center: Resolving Inconsistent Quantitative Results with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered when using deuterated internal standards in quantitative mass spectrometry assays.

Troubleshooting Guides

This section provides detailed, question-and-answer-based guides to address specific problems that can lead to inconsistent quantitative results.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What are the potential causes?

Answer: Inconsistent or inaccurate quantitative results when using a deuterated internal standard can arise from several factors. The most common issues include a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, and unexpected isotopic exchange.[1]

Troubleshooting Steps:

1. Verify Co-elution of Analyte and Deuterated Standard

  • Problem: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography due to the isotope effect.[1][2] This separation can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising accuracy.[1][3]

  • Solution:

    • Overlay Chromatograms: Visually inspect the chromatograms of the analyte and the deuterated internal standard to confirm complete co-elution.[1]

    • Adjust Chromatography: If separation is observed, consider using a column with lower resolution or adjusting the mobile phase gradient to ensure both compounds elute as a single peak.[1][4]

    • Consider Alternative Isotopes: If chromatographic separation persists and affects results, using a standard labeled with a heavier stable isotope like ¹³C or ¹⁵N may be a better option as they are less prone to chromatographic shifts.[1][2]

2. Confirm the Purity of the Deuterated Standard

  • Problem: The presence of the non-deuterated analyte as an impurity in the deuterated internal standard will lead to an overestimation of the analyte's concentration.[1] High isotopic (≥98%) and chemical purity (>99%) are crucial for accurate results.

  • Solution:

    • Review Certificate of Analysis (CofA): Always obtain a CofA from your supplier that specifies the isotopic and chemical purity of the standard.[1]

    • Assess Isotopic Purity: If in doubt, the isotopic purity can be assessed experimentally.

3. Investigate the Possibility of Isotopic Exchange (H/D Back-Exchange)

  • Problem: Deuterium (B1214612) atoms on the internal standard can exchange with protons from the sample matrix or solvent, a phenomenon known as back-exchange.[1] This is more likely if the deuterium labels are on chemically labile positions (e.g., -OH, -NH groups).[1] This exchange can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.

  • Solution:

    • Check Label Position: Ensure the deuterium labels are on stable, non-exchangeable positions of the molecule.[1]

    • Perform an Incubation Study: To test for back-exchange, incubate the deuterated internal standard in a blank matrix under your typical sample preparation conditions and analyze for any increase in the non-labeled compound.[1] One study observed a 28% increase in the non-labeled compound after incubating a deuterated standard in plasma for one hour.

Issue 2: High Variability in Internal Standard Signal

Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?

Answer: Significant variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[1][2]

Troubleshooting Steps:

1. Evaluate for Differential Matrix Effects

  • Problem: Even with perfect co-elution, the analyte and the deuterated standard may experience different degrees of ion suppression or enhancement.[1][3] This "differential matrix effect" can lead to poor reproducibility of the analyte/internal standard area ratio.[3] Studies have shown that matrix effects on an analyte and its deuterated standard can differ significantly.

  • Solution:

    • Conduct a Matrix Effect Evaluation: Perform a post-extraction addition experiment to quantify the matrix effect on both the analyte and the internal standard.[1]

    • Improve Sample Preparation: Enhance your sample clean-up procedure to more effectively remove interfering matrix components.[1]

    • Sample Dilution: Dilute the sample to lower the concentration of matrix components that may be causing ion suppression or enhancement.[1]

2. Assess the Stability of the Deuterated Standard

  • Problem: The deuterated standard may be degrading during sample storage or preparation. This can be due to factors like improper storage temperature, exposure to light, or instability in the sample matrix pH.[5]

  • Solution:

    • Review Storage and Handling: Ensure that the standard is being stored at the manufacturer's recommended temperature and protected from light.[5]

    • Validate Stability: Perform experiments to confirm the stability of the deuterated standard throughout the entire analytical process, from storage to final analysis.[5]

Frequently Asked Questions (FAQs)

Q1: What is the "isotope effect" and how can it affect my results?

A1: The isotope effect refers to the slight differences in physicochemical properties between a deuterated and a non-deuterated molecule.[2] This is because a carbon-deuterium (C-D) bond is slightly stronger and shorter than a carbon-hydrogen (C-H) bond.[2] In liquid chromatography, this can cause the deuterated compound to elute slightly earlier than the non-deuterated analyte, which can lead to differential matrix effects and impact quantification.[2][3]

Q2: Can a deuterated internal standard completely eliminate matrix effects?

A2: While deuterated internal standards are the gold standard for mitigating matrix effects, they may not always provide complete correction.[3][6] If the analyte and the deuterated standard do not co-elute perfectly, they can be exposed to different matrix environments, leading to differential ion suppression or enhancement and, consequently, inaccurate results.[3]

Q3: My deuterated standard and analyte have different retention times. What should I do?

A3: A small, consistent, and reproducible separation may be acceptable if it does not impact the accuracy and precision of your quantification due to differential matrix effects.[2] However, if you observe inconsistent results, you should try to adjust your chromatographic method to achieve co-elution.[1] If this is not possible, consider using an internal standard with a different stable isotope label, such as ¹³C or ¹⁵N, which are less likely to exhibit chromatographic shifts.[2]

Q4: How do I know if my deuterated standard is contaminated with the unlabeled analyte?

A4: The certificate of analysis from the supplier should provide information on the isotopic purity. To experimentally verify this, you can prepare a sample containing only the deuterated internal standard (at the concentration used in your assay) in a blank matrix.[7] When you analyze this sample, the response for the unlabeled analyte should be insignificant, typically less than 20% of the response at the Lower Limit of Quantification (LLOQ) for your assay.[7]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

This protocol describes a standard post-extraction spike method to quantitatively assess matrix effects.[8]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and deuterated internal standard into a clean solvent (e.g., mobile phase).

    • Set B (Post-Extraction Spike): Extract a blank matrix sample first. Then, spike the analyte and deuterated internal standard into the final, extracted matrix.[8]

    • Set C (Pre-Extraction Spike): Spike the analyte and deuterated internal standard into the blank matrix before the extraction process.[8]

  • Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)[8]

    • An MF of 1.0 indicates no matrix effect.

    • An MF < 1.0 indicates ion suppression.[8]

    • An MF > 1.0 indicates ion enhancement.[8]

  • Calculate IS-Normalized MF:

    • IS-Normalized MF = (MF of Analyte) / (MF of Deuterated IS)[8]

    • A value close to 1.0 suggests the deuterated standard is effectively compensating for the matrix effect.[8]

Data Presentation:

Sample SetDescriptionAnalyte Peak AreaDeuterated IS Peak Area
Set A Analyte and IS in Neat Solution1,200,0001,500,000
Set B Post-Extraction Spike in Matrix900,0001,125,000
Set C Pre-Extraction Spike in Matrix810,0001,012,500
CalculationFormulaResult for AnalyteResult for Deuterated ISInterpretation
Matrix Factor (MF) (Peak Area B) / (Peak Area A)0.750.75Both experience 25% ion suppression.
IS-Normalized MF (MF Analyte) / (MF IS)1.0N/ADeuterated IS effectively compensates.
Recovery (RE) (Peak Area C) / (Peak Area B)0.900.9090% extraction recovery for both.
Protocol 2: Assessment of Isotopic Purity

This protocol outlines a method to determine the isotopic purity of a deuterated internal standard using high-resolution mass spectrometry (HRMS).[9]

Methodology:

  • Sample Preparation: Prepare a solution of the deuterated internal standard in a suitable solvent at a concentration appropriate for HRMS analysis.[9]

  • HRMS Analysis: Infuse the solution directly into the mass spectrometer or use a suitable chromatographic method. Acquire full-scan mass spectra in high-resolution mode to resolve the isotopic peaks.[9]

  • Data Analysis:

    • Determine the peak areas for the fully deuterated species and any significant unlabelled (M+0) or partially deuterated species.

    • Calculate the isotopic purity as:

      • Isotopic Purity (%) = [Peak Area of Fully Deuterated Species / (Sum of Peak Areas of All Isotopic Species)] * 100

Data Presentation:

Isotopic Speciesm/zPeak Area
Unlabeled Analyte (M+0)300.12345,000
Partially Deuterated (M+1)301.129715,000
Partially Deuterated (M+2)302.136030,000
Fully Deuterated (M+3)303.1423950,000
Total Peak Area 1,000,000
Isotopic Purity 95.0%

Visualizations

Troubleshooting_Workflow Troubleshooting Inconsistent Quantitative Results start Inconsistent Quantitative Results check_coelution Check for Analyte/IS Co-elution start->check_coelution coelution_ok Co-elution is Good check_coelution->coelution_ok Yes coelution_bad Poor/No Co-elution check_coelution->coelution_bad No check_purity Verify Isotopic and Chemical Purity of IS coelution_ok->check_purity adjust_chrom Adjust Chromatography (e.g., gradient, column) coelution_bad->adjust_chrom adjust_chrom->check_coelution purity_ok Purity is High (≥98%) check_purity->purity_ok Yes purity_bad Purity is Low or Unknown check_purity->purity_bad No check_exchange Investigate H/D Back-Exchange purity_ok->check_exchange new_standard Source New, High-Purity Standard purity_bad->new_standard resolved Issue Likely Resolved new_standard->resolved exchange_ok No Significant Exchange check_exchange->exchange_ok No exchange_bad Exchange is Occurring check_exchange->exchange_bad Yes check_matrix Evaluate for Differential Matrix Effects exchange_ok->check_matrix stable_label Use IS with Stable Label Position exchange_bad->stable_label stable_label->resolved matrix_ok IS Compensates for Matrix Effects check_matrix->matrix_ok No matrix_bad Differential Matrix Effects Observed check_matrix->matrix_bad Yes matrix_ok->resolved improve_cleanup Improve Sample Clean-up matrix_bad->improve_cleanup improve_cleanup->resolved

Caption: A logical workflow for troubleshooting inconsistent quantitative results.

Matrix_Effect_Concept Impact of Matrix Effects on Ionization cluster_0 Without Matrix Effects cluster_1 With Matrix Effects (Ion Suppression) Analyte_NoMatrix Analyte Detector_NoMatrix MS Detector (High Signal) Analyte_NoMatrix->Detector_NoMatrix Efficient Ionization IS_NoMatrix Deuterated IS IS_NoMatrix->Detector_NoMatrix Efficient Ionization Analyte_Matrix Analyte Detector_Matrix MS Detector (Low Signal) Analyte_Matrix->Detector_Matrix Suppressed Ionization IS_Matrix Deuterated IS IS_Matrix->Detector_Matrix Suppressed Ionization Matrix_Components Matrix Components Matrix_Components->Detector_Matrix

References

managing variability in extraction recovery for 4-Oxofenretinide-d4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage variability in the extraction recovery of 4-Oxofenretinide-d4.

Troubleshooting Guide: Managing Extraction Recovery Variability

Low or inconsistent recovery of this compound can arise from several factors during sample preparation and extraction. This guide addresses common issues and provides systematic solutions.

Issue 1: Low Analyte Recovery

Low recovery is a frequent challenge in bioanalytical assays. The following table outlines potential causes and recommended actions to improve the extraction efficiency of this compound.

Potential Cause Recommended Troubleshooting Steps
Suboptimal pH of Sample Adjust the pH of the sample matrix (e.g., plasma) to ensure this compound is in a neutral, non-ionized state for efficient extraction.
Incorrect Extraction Solvent Test a range of organic solvents with varying polarities for liquid-liquid extraction (LLE) or as washing/elution solutions for solid-phase extraction (SPE).
Incomplete Elution from SPE Cartridge Increase the elution solvent volume or use a stronger elution solvent. Ensure the elution solvent is appropriate for both the analyte and the SPE sorbent.
Analyte Adsorption to Labware Use low-adsorption polypropylene (B1209903) tubes and pipette tips. Silanize glassware if its use is unavoidable.
Insufficient Vortexing/Mixing Ensure thorough mixing during LLE to maximize the interaction between the sample and the extraction solvent.
Issue 2: High Variability in Recovery

Inconsistent recovery across samples can compromise the reliability of your results. The following table provides guidance on identifying and mitigating sources of variability.

Potential Cause Recommended Troubleshooting Steps
Inconsistent Sample Processing Time Process all samples, including calibration standards and quality controls, in a consistent and timely manner to minimize time-dependent degradation.
Matrix Effects Evaluate and minimize matrix effects by employing a more rigorous cleanup step, such as using a different SPE sorbent or performing a post-extraction cleanup.
Inconsistent Evaporation/Reconstitution Ensure complete and uniform drying of the extract. Reconstitute in a well-defined volume and vortex thoroughly before analysis.
Pipetting Inaccuracies Calibrate and verify the accuracy of all pipettes used for sample and solvent transfers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound and samples containing it?

A1: this compound, as a retinoid and a deuterated standard, should be stored in a tightly sealed container, protected from light, at -20°C or lower to prevent degradation. Plasma or other biological samples containing the analyte should be stored at -80°C and processed as quickly as possible after thawing.

Q2: How can I minimize the degradation of this compound during sample preparation?

A2: To minimize degradation, work with samples under amber or low-light conditions. Keep samples on ice during processing and avoid prolonged exposure to room temperature. The use of antioxidants in the sample or extraction solvent may also be considered if oxidative degradation is suspected.

Q3: Which extraction technique is most suitable for this compound from plasma?

A3: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective. The choice depends on the required sample cleanliness and throughput. SPE often provides a cleaner extract, which can reduce matrix effects in LC-MS/MS analysis. A decision tree for selecting an appropriate method is provided below.

Data on Extraction Parameters

The following tables present hypothetical data to illustrate the impact of different experimental parameters on the recovery of this compound.

Table 1: Effect of pH on Liquid-Liquid Extraction Recovery

Sample pH Extraction Solvent Mean Recovery (%) Standard Deviation (%)
4.0Ethyl Acetate75.25.1
5.0Ethyl Acetate88.93.2
6.0Ethyl Acetate92.32.5
7.0Ethyl Acetate85.14.8

Table 2: Effect of SPE Elution Solvent on Recovery

SPE Sorbent Elution Solvent Mean Recovery (%) Standard Deviation (%)
C18Methanol (B129727)85.73.9
C18Acetonitrile91.42.8
C185% Acetic Acid in Acetonitrile95.62.1
Mixed-Mode5% Formic Acid in Methanol97.21.8

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)
  • Pipette 100 µL of plasma sample into a polypropylene microcentrifuge tube.

  • Add 10 µL of internal standard working solution.

  • Add 50 µL of a pH 6.0 phosphate (B84403) buffer and vortex for 10 seconds.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)
  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Pre-treat 100 µL of plasma sample by adding 200 µL of 4% phosphoric acid.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analyte with 1 mL of 5% acetic acid in acetonitrile.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Visual Guides

TroubleshootingWorkflow start Start: Low or Variable Recovery check_ph Check Sample pH start->check_ph optimize_solvent Optimize Extraction Solvent check_ph->optimize_solvent pH Optimal end Recovery Improved check_ph->end pH Adjusted check_elution Evaluate SPE Elution optimize_solvent->check_elution Solvent Optimized optimize_solvent->end New Solvent Selected check_adsorption Investigate Adsorption check_elution->check_adsorption Elution Complete check_elution->end Elution Optimized check_mixing Verify Mixing/Vortexing check_adsorption->check_mixing Adsorption Minimal check_adsorption->end Used Low-Adsorption Ware check_consistency Assess Process Consistency check_mixing->check_consistency Mixing Adequate check_mixing->end Mixing Protocol Improved check_consistency->end Process Standardized

Caption: Troubleshooting workflow for low or variable recovery of this compound.

ExtractionDecisionTree start Start: Choose Extraction Method clean_extract Is a very clean extract required? start->clean_extract high_throughput Is high throughput needed? clean_extract->high_throughput No spe Use Solid-Phase Extraction (SPE) clean_extract->spe Yes lle Use Liquid-Liquid Extraction (LLE) high_throughput->lle No protein_precip Consider Protein Precipitation high_throughput->protein_precip Yes

Caption: Decision tree for selecting an appropriate extraction method for this compound.

improving peak shape for 4-Oxofenretinide-d4 in reverse-phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Oxofenretinide-d4 in reverse-phase HPLC. Our aim is to help you resolve common issues and improve the peak shape in your chromatographic analyses.

Troubleshooting Guide: Improving Peak Shape for this compound

Poor peak shape, often characterized by tailing or fronting, can compromise the accuracy and reproducibility of your quantitative analysis. This guide provides a systematic approach to diagnosing and resolving these issues.

Question: My this compound peak is tailing. What are the potential causes and how can I fix it?

Answer:

Peak tailing is a common issue in reverse-phase HPLC and can be caused by a variety of factors, from chemical interactions within the column to problems with the HPLC system itself. Below is a step-by-step guide to troubleshoot and resolve peak tailing for this compound.

First, it's important to determine if the issue is specific to the analyte or a system-wide problem. If all peaks in your chromatogram are tailing, it could indicate a physical issue with the column or system, such as a void in the column packing or excessive extra-column volume.[1][2] If only the this compound peak is tailing, the cause is more likely related to chemical interactions between the analyte and the stationary phase.[3][4]

Troubleshooting Workflow for Peak Tailing

G cluster_0 Initial Observation cluster_1 Problem Diagnosis cluster_2 Solution Pathways cluster_3 Specific Actions start Poor Peak Shape for This compound all_peaks Are all peaks tailing? start->all_peaks chem_issue Chemical Interaction Issue all_peaks->chem_issue No phys_issue Physical/System Issue all_peaks->phys_issue Yes mob_phase Optimize Mobile Phase chem_issue->mob_phase column_chem Evaluate Column Chemistry chem_issue->column_chem temp_flow Adjust Temperature & Flow Rate chem_issue->temp_flow system_check Check System & Column phys_issue->system_check ph_adjust Lower Mobile Phase pH mob_phase->ph_adjust buffer_check Check Buffer pKa & Concentration mob_phase->buffer_check endcapped_col Use End-capped Column column_chem->endcapped_col alt_stationary Try Different Stationary Phase column_chem->alt_stationary temp_adjust Optimize Temperature temp_flow->temp_adjust flow_adjust Adjust Flow Rate temp_flow->flow_adjust void_check Check for Column Void/Blockage system_check->void_check connections Inspect Fittings & Tubing system_check->connections

Troubleshooting workflow for poor peak shape.
Detailed Troubleshooting Steps:

1. Mobile Phase Optimization:

The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds.[5][6][7] 4-Oxofenretinide, being a retinoid derivative, may have functional groups that are sensitive to pH changes.

  • Adjust Mobile Phase pH: Secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase are a primary cause of peak tailing for basic compounds.[3][8] These interactions can be minimized by lowering the pH of the mobile phase to ensure the full protonation of the silanol groups.[3] For compounds similar to 4-Oxofenretinide, a mobile phase containing 0.1% formic acid (pH ~2.4) has been shown to produce symmetrical peaks.[9][10]

  • Buffer Selection: Ensure your mobile phase is buffered if you are operating near the pKa of your analyte to prevent peak splitting or broadening.[7][8]

2. Column Chemistry and Stationary Phase:

The choice of HPLC column plays a significant role in achieving good peak symmetry.

  • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns that are "end-capped" have fewer free silanol groups, which reduces the potential for undesirable secondary interactions.[3][8]

  • Consider Alternate Stationary Phases: If peak tailing persists, trying a different C18 column from another manufacturer or a different stationary phase altogether (e.g., a phenyl-hexyl phase) may provide better peak shape.[11][12] In a study on fenretinide (B1684555) and its metabolites, a Zorbax SB-C18 column provided good separation and symmetric peak shapes.[11]

3. Temperature and Flow Rate:

These parameters can influence peak shape and should be optimized.

  • Column Temperature: For 4-oxo-4-HPR, a compound structurally similar to 4-Oxofenretinide, high column temperatures have been observed to cause band broadening and poor peak shape.[11] It is recommended to maintain a controlled, moderate temperature, for instance, 30°C.[11]

  • Flow Rate: While higher flow rates can shorten analysis time, they can also lead to broader peaks.[13] A flow rate of 0.5 mL/min has been successfully used for related compounds.[9][11]

4. Sample and Injection Conditions:

  • Sample Solvent: Injecting the sample in a solvent that is stronger than the mobile phase can cause peak distortion.[4][14] Whenever possible, dissolve your sample in the initial mobile phase.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[2][14] To check for this, try reducing the injection volume or sample concentration.[2]

Frequently Asked Questions (FAQs)

Q1: I'm using a deuterated standard (this compound). Could this be the cause of my peak shape issues?

A1: While deuteration itself is unlikely to directly cause poor peak shape, it is important to consider potential chromatographic shifts between the deuterated standard and the non-deuterated analyte.[15] If they do not co-elute perfectly, you may observe what appears to be a distorted peak. Additionally, ensure the isotopic and chemical purity of your standard are high (≥98% and >99% respectively) to avoid issues with interfering peaks.[16]

Q2: My peak for this compound is broad, not necessarily tailing. What should I do?

A2: Broad peaks can be caused by several factors, including:

  • High extra-column volume: Minimize the length and internal diameter of tubing between the injector, column, and detector.[8]

  • Sub-optimal flow rate or temperature: As discussed in the troubleshooting guide, these parameters should be optimized.[13]

  • Column contamination or aging: If the column has been used extensively, contaminants may have accumulated on the frit or column head, leading to peak broadening.[17] Try cleaning the column according to the manufacturer's instructions or replacing it.

  • Improper sample preparation: Ensure your sample is fully dissolved and filtered to remove any particulates.[13]

Q3: Can the mobile phase organic modifier affect the peak shape?

A3: Yes, the choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) can influence selectivity and peak shape.[18] For retinoids, both have been used successfully. If you are experiencing issues with one, it may be beneficial to try the other. In the analysis of fenretinide and its metabolites, acetonitrile was used as the organic modifier in a gradient elution.[9][10]

Experimental Protocols

Recommended Starting Method for this compound Analysis:

This protocol is based on a validated method for the closely related compound, 4-oxo-N-(4-hydroxyphenyl)retinamide.[9][11]

ParameterRecommended Condition
HPLC Column Zorbax SB-C18, 3.5 µm, 50 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a suitable percentage of B, then ramp up to elute the analyte. A starting point could be 50% B, increasing to 95% B over several minutes.
Flow Rate 0.5 mL/min
Column Temperature 30°C
Injection Volume 5-10 µL
Sample Diluent Initial mobile phase composition

Quantitative Data Summary

The following table summarizes the impact of key parameters on peak asymmetry for compounds similar to this compound, as derived from published literature. The Asymmetry Factor (As) is calculated at 10% of the peak height; a value of 1.0 indicates a perfectly symmetrical peak, while values >1.2 are generally considered tailing.

ParameterCondition 1Asymmetry Factor (As)Condition 2Asymmetry Factor (As)Reference
Mobile Phase pH pH 7.02.35 (for a basic drug)pH 3.01.33 (for the same basic drug)[3]
Column Temperature 50°CPoor peak shape observed30°CSymmetric peak shape[11]
Flow Rate > 0.6 mL/minPotential for peak broadening0.5 mL/minGood peak symmetry[11]

References

Validation & Comparative

A Head-to-Head Battle: Selecting the Optimal Internal Standard for Fenretinide Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 4-Oxofenretinide-d4 and other common internal standards for the accurate quantification of fenretinide (B1684555) in biological matrices.

In the realm of drug development and clinical research, the precise measurement of therapeutic agents in biological samples is paramount. For fenretinide, a promising synthetic retinoid with anticancer properties, the choice of an appropriate internal standard (IS) in bioanalytical methods is a critical determinant of data quality and reliability. This guide provides a detailed comparison of commonly used internal standards for fenretinide quantification, with a focus on the performance of a deuterated analog versus a structural analog.

The Gold Standard: Deuterated Internal Standards

In modern bioanalysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods, stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard. This is due to their near-identical physicochemical properties to the analyte of interest. For fenretinide, the deuterated analog, N(-4-hydroxyphenyl-d4) retinamide (B29671) ([2H4]-4-HPR or this compound) , serves this purpose. Its key advantage lies in its ability to co-elute with the analyte and experience similar ionization efficiency and matrix effects in the mass spectrometer, providing the most accurate compensation for analytical variability.[1][2]

The Alternative: Structural Analog Internal Standards

An alternative approach is the use of a structural analog as an internal standard. For fenretinide analysis, N-(4-ethoxyphenyl)retinamide (4-EPR) has been employed in several studies.[3][4][5] While structurally similar, it is not identical to fenretinide and may exhibit different chromatographic behavior and ionization responses, potentially leading to less accurate correction for matrix effects and other sources of error.[6]

Performance Data at a Glance: A Comparative Table

The following table summarizes key validation parameters from studies utilizing either the deuterated fenretinide or a structural analog as the internal standard. It is important to note that this data is compiled from different publications and direct head-to-head experimental comparisons are limited.

Performance ParameterDeuterated Internal Standard (N(-4-hydroxyphenyl-d4) retinamide)Structural Analog Internal Standard (N-(4-ethoxyphenyl)retinamide)
Linearity (Concentration Range) 1–500 ng/mL (Plasma)[7], 50–2000 ng/mL (Tumor)[7]0.2–50 ng/mL (Plasma)[3][4]
Lower Limit of Quantification (LLOQ) 1 ng/mL (Plasma)[7], 50 ng/mL (Tumor)[7]0.2 ng/mL (Plasma)[3][4]
Intra-day Precision (%RSD) 2.1–5.5% (Plasma)[7], 1.0–5.0% (Tumor)[7]1.69–7.64% (Plasma)[3]
Inter-day Precision (%RSD) 6.9–7.5% (Plasma)[7], 1.9–3.2% (Tumor)[7]2.22–7.26% (Plasma)[3]
Intra-day Accuracy (%) 89.7–104.6% (Plasma)[7], 103.3–107.0% (Tumor)[7]94.99–105.43% (Plasma)[3]
Inter-day Accuracy (%) 99.3–101.0% (Plasma)[7], 102.3–105.8% (Tumor)[7]94.92–101.22% (Plasma)[3]
Extraction Recovery Not explicitly stated, but matrix effect was minimal[8]>90.39%[3]
Matrix Effect Normalized matrix factor: 0.96–1.15 (Plasma)[8], 0.97–1.03 (Tumor)[8]No significant matrix effect observed[3]

Note: The data presented is sourced from different studies and direct comparison should be made with caution. However, the trends suggest that the deuterated internal standard provides excellent precision and accuracy over a wide dynamic range.

Experimental Protocols: A Glimpse into the Lab

A robust bioanalytical method relies on a well-defined experimental protocol. Below are representative methodologies for fenretinide quantification using the two types of internal standards.

Method 1: Using Deuterated Internal Standard (N(-4-hydroxyphenyl-d4) retinamide)[7][8]

Sample Preparation (Plasma):

  • To 30 µL of plasma, add the deuterated internal standard solution.

  • Precipitate proteins by adding acetonitrile (B52724).

  • Vortex and centrifuge the sample.

  • Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Conditions:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with formic acid.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for fenretinide and the deuterated internal standard.

Method 2: Using Structural Analog Internal Standard (N-(4-ethoxyphenyl)retinamide)[3][4]

Sample Preparation (Plasma):

  • To a 25 µL aliquot of plasma, add 5 µL of the internal standard (4-EPR, 10 µg/mL).[3]

  • Add 470 µL of cold ethanol (B145695) to precipitate proteins.[3]

  • Vortex the mixture for 3 minutes and then centrifuge at 10,000 x g for 5 minutes.[3]

  • Collect the supernatant and dilute it with the mobile phase.[3]

  • Inject the diluted supernatant into the LC-MS/MS system.[3]

LC-MS/MS Conditions:

  • Column: Zorbax SB-C18 column (3.5 µm, 50 × 2.1 mm).[3][4]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[3][4]

  • Flow Rate: 0.5 mL/min.[3][4]

  • Ionization: Electrospray Ionization (ESI) in positive mode.[3][4]

  • Detection: Multiple Reaction Monitoring (MRM).[3][4]

Visualizing the Workflow and Signaling Pathway

To further elucidate the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate a typical bioanalytical workflow and the key signaling pathways of fenretinide.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (Deuterated or Analog) Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile/Ethanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical bioanalytical workflow for the quantification of fenretinide in plasma.

Fenretinide_Signaling cluster_cellular_effects Cellular Effects Fenretinide Fenretinide ROS ↑ Reactive Oxygen Species (ROS) Fenretinide->ROS Ceramide ↑ Dihydroceramide / Ceramide Fenretinide->Ceramide RAR Retinoic Acid Receptor (RAR) Activation (minor role) Fenretinide->RAR Mitochondria Mitochondrial Stress ROS->Mitochondria Ceramide->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-9) Mitochondria->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

References

A Comparative Guide to Inter-Laboratory Fenretinide Analysis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical methods for the quantification of fenretinide (B1684555), a synthetic retinoid under investigation for its therapeutic potential. The information herein is compiled from validated, published methodologies to assist researchers in selecting and implementing the most suitable analytical approach for their specific research needs.

Quantitative Data Summary

The performance of an analytical method is paramount for generating reliable and reproducible data in research and clinical settings. Below is a summary of quantitative performance data from various validated methods for fenretinide analysis in biological matrices. The primary techniques reported are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).

ParameterMethod 1: LC-MS/MS (Human Plasma)Method 2: LC-MS/MS (Mouse Plasma)Method 3: LC-MS/MS (Mouse Tumor)Method 4: HPLC (Tissues)
Lower Limit of Quantification (LLOQ) 0.2 ng/mL[1][2]1 ng/mL[3][4][5][6][7]50 ng/mL[4][5][7]Not explicitly stated, but high sensitivity reported.
Linearity Range 0.2–50 ng/mL[1][2]1–500 ng/mL[3][4]50–2000 ng/mL[3][4]Not explicitly stated.
Intra-day Precision (%RSD) < 7.64%[1]6.9% - 7.5%[3][4]0.96% - 1.91%[3][4]Not explicitly stated.
Inter-day Precision (%RSD) < 7.26%[1]6.9% - 7.5%[3][4]1.9% - 3.2%[4]Not explicitly stated.
Accuracy 94.92% - 105.43%[1][2]99.3% - 101.0%[3][4]102.3% - 105.8%[3][4]Not explicitly stated.
Extraction Recovery > 90.39%[1]85.5% - 98.7%[7]93.8% - 94.9%[7]High recovery reported.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols from the cited literature.

Method 1: LC-MS/MS for Fenretinide and its Metabolites in Human Plasma [1][2]

  • Sample Preparation: Protein precipitation of plasma samples with ethanol.

  • Chromatography: Agilent 1200 series HPLC system with a Zorbax SB-C18 column (3.5 µm, 50 × 2.1 mm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile (B52724).

  • Flow Rate: 0.5 mL/min.

  • Mass Spectrometry: Sciex 4000 QTRAP system with electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple reaction monitoring (MRM).

Method 2 & 3: LC-MS/MS for Fenretinide in Mouse Plasma and Tumor [3][4][5][6][7]

  • Sample Preparation: Protein precipitation with acetonitrile for plasma. Tumor homogenization followed by protein precipitation.

  • Chromatography: HPLC system with a suitable C18 column.

  • Mobile Phase: Gradient elution with 0.05% formic acid in water and 100% methanol.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Mass Spectrometry: Mass spectrometer with atmospheric pressure chemical ionization (APCI) or ESI source.

  • Detection: Multiple reaction monitoring (MRM).

Method 4: HPLC for Fenretinide and its Metabolite in Tissues [8]

  • Sample Preparation: Ultrasonic extraction of minced tissue with acetonitrile.

  • Chromatography: HPLC system with a suitable column.

  • Mobile Phase: Isocratic elution with hexane, 2-propanol, and glacial acetic acid (1000:4.3:0.675).[9]

  • Flow Rate: 1 mL/min.[9]

  • Detection: UV detection at 340 nm.

Visualizations

Experimental Workflow for Method Comparison

The following diagram illustrates a typical workflow for an inter-laboratory comparison of analytical methods for fenretinide.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Evaluation A Define Study Protocol B Prepare Homogeneous Samples A->B C Distribute Samples to Labs B->C D Lab 1: HPLC Analysis C->D E Lab 2: LC-MS/MS Analysis C->E F Lab 3: Alternative Method C->F G Collect Raw Data D->G E->G F->G H Statistical Analysis G->H I Compare Performance Metrics H->I J Final Report I->J

Inter-laboratory comparison workflow for fenretinide analysis.

Signaling Pathways of Fenretinide

Fenretinide exerts its biological effects through multiple signaling pathways. A simplified diagram of its proposed mechanisms of action is presented below. Fenretinide can induce apoptosis in cancer cells through both Retinoic Acid Receptor (RAR)-dependent and independent pathways.[10][11] The RAR-independent pathway involves the generation of reactive oxygen species (ROS) and ceramide.[11][12]

G cluster_rar RAR-Dependent Pathway cluster_independent RAR-Independent Pathway Fenretinide Fenretinide RAR Retinoic Acid Receptors (RARs) Fenretinide->RAR ROS Reactive Oxygen Species (ROS) Generation Fenretinide->ROS Ceramide Ceramide Production Fenretinide->Ceramide Gene Gene Transcription Modulation RAR->Gene Apoptosis Apoptosis Gene->Apoptosis ROS->Apoptosis Ceramide->Apoptosis

Simplified signaling pathways of fenretinide leading to apoptosis.

References

A Comparative Guide to Analytical Method Validation: FDA and EMA Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

In the pharmaceutical industry, ensuring that an analytical method consistently produces accurate and reliable results is paramount for patient safety and regulatory compliance. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the validation of analytical procedures. While largely harmonized through the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1), nuanced differences in their approaches and expectations persist.[1][2] This guide provides a comparative overview of FDA and EMA requirements, complete with experimental protocols and data presentation formats, to assist researchers and drug development professionals in navigating the regulatory landscape.

The primary objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][4][5] This involves a comprehensive evaluation of several performance characteristics to ensure the method is reliable, reproducible, and accurate for the analysis of drug substances and products.[6]

Core Validation Parameters: A Comparative Overview

Both the FDA and EMA adhere to the validation characteristics outlined in the ICH Q2(R1) guideline.[6][7][8] These parameters include specificity, linearity, accuracy, precision, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7] While the core principles are the same, the emphasis and interpretation can differ. For instance, the EMA often provides more precise details on the practical execution of experiments, whereas the FDA's guidance may offer more comprehensive recommendations for reporting.[1]

The validation process begins with the creation of a validation protocol, which outlines the scope, acceptance criteria, and procedures for the validation experiments.[9] Following the execution of these experiments, a validation report is prepared to document the results, any deviations, and a concluding statement on the method's fitness for purpose.[9]

Below is a comparative summary of the key analytical method validation parameters and their typical acceptance criteria.

Validation ParameterFDA/ICH General GuidanceEMA General GuidanceTypical Acceptance Criteria (Assay/Impurities)
Specificity The ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[10]Similar to FDA, specificity ensures that the method's signal is unique to the analyte of interest.[11]No interference at the retention time of the analyte; peak purity should be demonstrated.
Linearity A linear relationship should be established across the range of the analytical procedure.[12]The linear relationship between concentration and response should be evaluated statistically.Correlation coefficient (r²) ≥ 0.995
Accuracy Expresses the closeness of agreement between the true value and the value found. Assessed using a minimum of 9 determinations over at least 3 concentration levels.[11][13]Similar to FDA, accuracy is typically reported as percent recovery of a known added amount of analyte.[13]Assay: 98.0% - 102.0% recovery.[6] Impurities: 80.0% - 120.0% recovery.[6][14]
Precision Assesses the degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample.[10] Evaluated at two levels: Repeatability and Intermediate Precision.[12]Similar to FDA, with emphasis on studying variations from random events like different days, analysts, and equipment.[5]Repeatability/Intermediate Precision: Relative Standard Deviation (RSD) ≤ 2%.[15]
Range The interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[13]The specified range is typically derived from linearity studies and depends on the intended application.[13]Assay: 80% - 120% of the test concentration.[5] Impurities: Reporting level to 120% of the specification.
LOD & LOQ LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11]Similar definitions and expectations as the FDA.LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]Similar to FDA, providing an indication of the method's reliability during normal usage.[13]System suitability specifications must be met under all varied conditions.

Experimental Protocols for Key Validation Parameters

Detailed methodologies are crucial for the successful validation of an analytical method. Below are example protocols for some of the key experiments.

Specificity (For a Chromatographic Method)
  • Objective: To demonstrate that the analytical method can accurately and specifically measure the analyte without interference from other components.

  • Procedure:

    • Prepare a blank solution (matrix without the analyte) and inject it to ensure no interfering peaks are present at the analyte's retention time.

    • Prepare a placebo solution (containing all formulation components except the active pharmaceutical ingredient) and inject it.

    • Prepare a solution of the analyte and any known related substances or impurities. Inject and verify that all components are well-separated.

    • Conduct forced degradation studies by subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light).[6] Analyze the stressed samples to ensure separation of degradation products from the analyte.

    • Assess peak purity using a photodiode array (PDA) detector if available.

Accuracy (Recovery Studies)
  • Objective: To determine the closeness of the test results to the true value.

  • Procedure:

    • Prepare a placebo mixture of the drug product.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration for an assay).[6]

    • Prepare a minimum of three replicate samples at each concentration level.[6]

    • Analyze the samples using the analytical method.

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Theoretical Concentration) * 100.

Precision (Repeatability and Intermediate Precision)
  • Objective: To evaluate the consistency of results under various conditions.

  • Procedure for Repeatability (Intra-assay precision):

    • Prepare a minimum of six determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three replicates at three concentrations).[5]

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and Relative Standard Deviation (RSD) of the results.

  • Procedure for Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.[5]

    • Compare the results from the different conditions to assess the impact of these variables.

    • Calculate the overall mean, standard deviation, and RSD for the combined results from all conditions.

Linearity
  • Objective: To demonstrate the method's ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations, covering the expected range of the method.

    • Inject each standard solution in triplicate.

    • Plot the average response (e.g., peak area) versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Mandatory Visualizations

Diagrams are essential for clearly communicating complex workflows and relationships.

Analytical_Method_Validation_Workflow method_dev Method Development & Optimization protocol Write Validation Protocol method_dev->protocol experiments Execute Validation Experiments protocol->experiments specificity Specificity experiments->specificity linearity Linearity & Range experiments->linearity accuracy Accuracy experiments->accuracy precision Precision experiments->precision loq_lod LOQ / LOD experiments->loq_lod robustness Robustness experiments->robustness report Compile Validation Report specificity->report linearity->report accuracy->report precision->report loq_lod->report robustness->report approval QA Review & Approval report->approval routine_use Routine Use & Lifecycle Management approval->routine_use

Caption: High-level workflow for analytical method validation.

FDA_vs_EMA_Comparison ich_q2 ICH Q2(R1) Harmonized Guideline fda FDA Approach ich_q2->fda ema EMA Approach ich_q2->ema fda_focus Focus on reporting recommendations and lifecycle management. fda->fda_focus shared_goal Shared Goal: Ensure Method is Fit for Intended Purpose fda->shared_goal ema_focus More precise on practical conduct of experiments. ema->ema_focus ema->shared_goal

Caption: FDA vs. EMA validation guideline relationship.

References

A Comparative In Vitro Efficacy Analysis of 4-Oxofenretinide and Fenretinide

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the differential anti-cancer activities of fenretinide (B1684555) and its potent metabolite, 4-Oxofenretinide.

This guide provides a detailed comparison of the in vitro efficacy of 4-Oxofenretinide (4-oxo-4-HPR) and its parent compound, fenretinide (4-HPR). The data presented herein is collated from multiple studies to offer a comprehensive overview of their mechanisms of action, cytotoxic effects, and the signaling pathways they modulate in various cancer cell lines.

Superior Efficacy of 4-Oxofenretinide

4-Oxofenretinide, a primary metabolite of fenretinide, has demonstrated significantly greater potency in inhibiting the growth of various cancer cell lines. In vitro studies have consistently shown that 4-Oxofenretinide is two to four times more effective than fenretinide across ovarian, breast, and neuroblastoma tumor cell lines.[1][2] A key advantage of 4-Oxofenretinide is its ability to overcome resistance to fenretinide, proving effective in both fenretinide-sensitive and fenretinide-resistant cell lines.[1][2] Furthermore, when used in combination, 4-Oxofenretinide and fenretinide exhibit a synergistic effect in inhibiting cancer cell growth.[1][2]

Table 1: Comparative Growth Inhibition (IC50) of 4-Oxofenretinide and Fenretinide in Ovarian Cancer Cell Lines
Cell LineCompoundIC50 (µM)Fold Difference
A27804-HPR1
4-oxo-4-HPR0.61.7x more potent
A2780/HPR4-HPR>10
4-oxo-4-HPR1.2>8.3x more potent

Data extracted from studies on ovarian carcinoma cell lines, including a fenretinide-sensitive (A2780) and a fenretinide-resistant (A2780/HPR) line, after 72 hours of treatment.[1][3]

Differentiated Mechanisms of Action

While both compounds induce apoptosis, their underlying mechanisms diverge, providing a rationale for the enhanced efficacy of 4-Oxofenretinide.

Shared Mechanism: ROS-Dependent Apoptosis

Both fenretinide and 4-Oxofenretinide induce apoptosis through pathways that are independent of the nuclear retinoid receptors (RARs).[1][2] A primary shared mechanism is the generation of reactive oxygen species (ROS) and the subsequent increase in intracellular ceramide levels.[1][2] This ROS-dependent signaling cascade involves the endoplasmic reticulum (ER) stress response, activation of Jun N-terminal Kinase (JNK), and upregulation of the pro-apoptotic protein PLAB (Placental Bone morphogenetic protein).[2] This pathway ultimately leads to the activation of caspase-9 and caspase-3, executing the apoptotic process.[1]

Unique Mechanism of 4-Oxofenretinide: Antimicrotubule Activity

Unlike its parent compound, 4-Oxofenretinide possesses a distinct and independent mechanism of action: the inhibition of tubulin polymerization.[2][4][5] This antimicrotubule activity leads to the formation of multipolar spindles and a marked accumulation of cells in the G2-M phase of the cell cycle, ultimately triggering mitotic arrest.[1][2][6] This effect is associated with a reduction in the expression of key G2-M regulatory proteins such as cyclin-dependent kinase 1 (cdk1) and cdc25c.[1] Crucially, this antimitotic activity is independent of the ROS-generating pathway, providing a dual mechanism of action that likely contributes to its increased potency and its effectiveness in fenretinide-resistant cells.[2][4]

Signaling Pathways

The following diagrams illustrate the distinct and overlapping signaling pathways initiated by fenretinide and 4-Oxofenretinide.

Fenretinide_Pathway Fenretinide Fenretinide (4-HPR) ROS Reactive Oxygen Species (ROS) Generation Fenretinide->ROS Ceramide Increased Ceramide Levels Fenretinide->Ceramide ER_Stress ER Stress Response ROS->ER_Stress Casp9 Caspase-9 Activation Ceramide->Casp9 JNK JNK Activation ER_Stress->JNK PLAB PLAB Upregulation JNK->PLAB PLAB->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Fenretinide-induced apoptotic signaling pathway.

FourOxo_Pathway cluster_ros ROS-Dependent Pathway cluster_tubulin Antimicrotubule Pathway ROS Reactive Oxygen Species (ROS) Generation ER_Stress ER Stress Response ROS->ER_Stress Ceramide Increased Ceramide Levels Casp9 Caspase-9 Activation Ceramide->Casp9 JNK JNK Activation ER_Stress->JNK PLAB PLAB Upregulation JNK->PLAB PLAB->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis1 Apoptosis Casp3->Apoptosis1 Tubulin Inhibition of Tubulin Polymerization Spindles Multipolar Spindle Formation Tubulin->Spindles G2M G2-M Cell Cycle Arrest Spindles->G2M Apoptosis2 Apoptosis G2M->Apoptosis2 FourOxo 4-Oxofenretinide (4-oxo-4-HPR) FourOxo->ROS FourOxo->Ceramide FourOxo->Tubulin

Caption: 4-Oxofenretinide's dual mechanisms of action.

Experimental Protocols

This section details the methodologies employed in the key experiments cited in this guide.

Cell Growth Inhibition Assay

The anti-proliferative effects of 4-Oxofenretinide and fenretinide were quantified using the sulforhodamine B (SRB) assay.

  • Cell Plating: Cancer cells (e.g., A2780, T47D, SK-N-BE) were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to attach for 24 hours.

  • Drug Treatment: Cells were treated with various concentrations of 4-Oxofenretinide or fenretinide (typically ranging from 0.1 to 10 µM) for 72 hours.

  • Cell Fixation: Following treatment, cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.

  • Staining: The fixed cells were washed and stained with 0.4% SRB solution for 30 minutes.

  • Measurement: Unbound dye was washed away, and the protein-bound dye was solubilized with 10 mM Tris base solution. The absorbance was read at 540 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from dose-response curves.

Reactive Oxygen Species (ROS) Detection

The generation of intracellular ROS was measured using the fluorescent probe CM-H2DCFDA.

  • Cell Treatment: Cells were treated with 10 µM of 4-Oxofenretinide or fenretinide for a specified duration (e.g., 6 hours).

  • Probe Loading: Cells were incubated with 5 µM CM-H2DCFDA for 30 minutes at 37°C.

  • Measurement: After incubation, cells were washed, and the fluorescence intensity was measured using a flow cytometer.

  • Data Analysis: The mean fluorescence intensity of treated cells was compared to that of untreated control cells to determine the fold increase in ROS levels.[7]

Cell Cycle Analysis

The effect of the compounds on cell cycle distribution was determined by flow cytometry after propidium (B1200493) iodide (PI) staining.

  • Cell Treatment: Cells were treated with the respective compounds for 48 hours.

  • Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Fixed cells were washed and stained with a solution containing PI and RNase A for 30 minutes in the dark.

  • Analysis: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G1, S, and G2-M phases was quantified.

Apoptosis and Caspase Activity Assays

Apoptosis was confirmed through DNA fragmentation analysis and measurement of caspase activity.

  • DNA Fragmentation: Apoptotic cells were identified by detecting DNA fragmentation using methods such as the TUNEL assay or by observing DNA laddering on an agarose (B213101) gel.

  • Caspase Activity: The activity of caspase-3 and caspase-9 was measured using colorimetric assay kits. Cells were treated, lysed, and the lysate was incubated with a caspase-specific substrate conjugated to a chromophore. The absorbance, proportional to caspase activity, was read on a microplate reader.[7]

Experimental_Workflow cluster_assays In Vitro Assays Start Cancer Cell Culture Treatment Treat with 4-HPR or 4-oxo-4-HPR Start->Treatment SRB Growth Inhibition (SRB Assay) Treatment->SRB ROS ROS Detection (CM-H2DCFDA) Treatment->ROS CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle Apoptosis Apoptosis/Caspase Activity Assays Treatment->Apoptosis Data Data Acquisition & Analysis SRB->Data ROS->Data CellCycle->Data Apoptosis->Data

Caption: General experimental workflow for in vitro comparison.

Conclusion

The available in vitro data strongly indicates that 4-Oxofenretinide is a more potent anti-cancer agent than its parent compound, fenretinide. Its enhanced efficacy is attributed to a dual mechanism of action that includes both ROS-dependent apoptosis and a unique antimicrotubule activity leading to mitotic arrest. This dual-pronged attack not only increases its cytotoxicity but also allows it to be effective against fenretinide-resistant cancer cells. These findings position 4-Oxofenretinide as a highly promising candidate for further therapeutic development.

References

Stability of 4-Oxofenretinide-d4 in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Stability of Fenretinide (B1684555) and its Metabolites

Deuteration is a common strategy to improve the metabolic stability of drug candidates by strengthening the chemical bonds susceptible to enzymatic cleavage. Therefore, 4-Oxofenretinide-d4 is expected to exhibit at least comparable, if not superior, stability to its non-deuterated counterpart. The following table summarizes the stability of fenretinide and 4-Oxofenretinide in various biological matrices under different storage conditions, as reported in published studies. A sample is generally considered stable if the deviation from the nominal concentration is within ±15%.

CompoundMatrixStorage ConditionDurationStability Outcome
Fenretinide (4-HPR) Human PlasmaBench-top (Room Temperature)Not specifiedStable[1][2][3]
Freeze-Thaw Cycles (-20°C to RT)Not specifiedStable[1][2][3]
Long-term (-20°C)4 monthsStable[4]
Mouse PlasmaBench-top (Room Temperature)4 hoursStable[4]
Freeze-Thaw CyclesNot specifiedStable[4][5]
Auto-sampler24 hoursStable[4]
4-Oxofenretinide Human PlasmaBench-top (Room Temperature)Not specifiedStable[1][2][3]
Freeze-Thaw Cycles (-20°C to RT)Not specifiedStable[1][2][3]
Mouse PlasmaNot specifiedNot specifiedDetected as a major metabolite[5]
4-MPR Human PlasmaBench-top (Room Temperature)Not specifiedStable[1][2][3]
Freeze-Thaw Cycles (-20°C to RT)Not specifiedStable[1][2][3]

Note: "Stable" indicates that the analyte concentration remained within the acceptable limits of ±15% of the initial concentration under the specified conditions.

Experimental Protocol for Stability Assessment

A robust assessment of analyte stability in biological matrices is a critical component of bioanalytical method validation. The following protocol outlines a standard procedure for evaluating the stability of this compound in biological samples such as plasma, serum, or tissue homogenates.

Objective: To determine the stability of this compound in a specific biological matrix under various storage and handling conditions.

Materials:

  • This compound reference standard

  • Internal standard (IS)

  • Blank biological matrix (e.g., human plasma)

  • Reagents for sample preparation (e.g., protein precipitation solvent)

  • Calibrators and Quality Control (QC) samples (low, mid, and high concentrations)

  • Validated bioanalytical method (e.g., LC-MS/MS)

Methodology:

  • Sample Preparation:

    • Spike the blank biological matrix with known concentrations of this compound to prepare low and high QC samples.

    • Aliquots of these QC samples will be subjected to different stability tests.

    • A freshly prepared set of calibration standards and QC samples will be used as a reference for comparison.

  • Stability Tests:

    • Freeze-Thaw Stability:

      • Subject aliquots of low and high QC samples to a minimum of three freeze-thaw cycles.

      • Freezing is typically done at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.

      • After the final thaw, analyze the samples.

    • Short-Term (Bench-Top) Stability:

      • Place aliquots of low and high QC samples at room temperature for a duration that mimics the expected sample handling time (e.g., 4, 8, or 24 hours).

      • Analyze the samples after the specified duration.

    • Long-Term Stability:

      • Store aliquots of low and high QC samples at the intended long-term storage temperature (e.g., -20°C or -80°C).

      • Analyze the samples at predetermined time points (e.g., 1, 3, 6, 12 months).

    • Autosampler Stability:

      • Process low and high QC samples and place them in the autosampler of the analytical instrument.

      • Analyze the samples after a duration that reflects the expected run time of an analytical batch (e.g., 24 or 48 hours).

  • Sample Analysis:

    • Analyze the stability-tested QC samples along with a freshly prepared calibration curve and reference QC samples using a validated bioanalytical method.

  • Data Evaluation:

    • Calculate the mean concentration of the stability-tested QC samples.

    • Compare the mean concentration of the stability-tested samples to the nominal concentration.

    • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Visualizing Experimental and Biological Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for a stability study and the signaling pathway of fenretinide.

G cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis & Evaluation BlankMatrix Blank Biological Matrix Spiking Spike with this compound BlankMatrix->Spiking QC_Samples Low & High QC Samples Spiking->QC_Samples FreezeThaw Freeze-Thaw Cycles QC_Samples->FreezeThaw BenchTop Bench-Top (RT) QC_Samples->BenchTop LongTerm Long-Term Storage QC_Samples->LongTerm Autosampler Autosampler QC_Samples->Autosampler Analysis LC-MS/MS Analysis FreezeThaw->Analysis BenchTop->Analysis LongTerm->Analysis Autosampler->Analysis Comparison Compare to Fresh Samples Analysis->Comparison Evaluation Stability Determination (within ±15%) Comparison->Evaluation

Caption: Experimental workflow for assessing the stability of this compound in biological samples.

Fenretinide, the parent compound of 4-Oxofenretinide, is known to induce apoptosis in cancer cells through various signaling pathways. Understanding these pathways can provide context for the biological activity of its metabolites.

G cluster_receptor_independent Receptor-Independent Pathways cluster_receptor_dependent Receptor-Dependent Pathway cluster_downstream Downstream Effects Fenretinide Fenretinide (4-HPR) ROS ↑ Reactive Oxygen Species (ROS) Fenretinide->ROS DES1 ↓ Dihydroceramide Desaturase 1 (DES1) Fenretinide->DES1 RAR Retinoic Acid Receptors (RAR) Fenretinide->RAR Mitochondria Mitochondrial Stress ROS->Mitochondria PI3K_Akt_mTOR ↓ PI3K/Akt/mTOR Pathway DES1->PI3K_Akt_mTOR Apoptosis Apoptosis RAR->Apoptosis PI3K_Akt_mTOR->Apoptosis Mitochondria->Apoptosis

Caption: Simplified signaling pathway of Fenretinide leading to apoptosis.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.